1-Ethoxybutan-1-ol
Description
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Properties
CAS No. |
70808-60-5 |
|---|---|
Molecular Formula |
C6H14O2 |
Molecular Weight |
118.17 g/mol |
IUPAC Name |
1-ethoxybutan-1-ol |
InChI |
InChI=1S/C6H14O2/c1-3-5-6(7)8-4-2/h6-7H,3-5H2,1-2H3 |
InChI Key |
HMNZROFMBSUMAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(O)OCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Bonding of 1-Ethoxybutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, bonding, and properties of 1-ethoxybutan-1-ol. Due to the limited availability of direct experimental data for this specific hemiacetal, this guide combines established principles of hemiacetal chemistry with predicted and computational data to offer a robust understanding of its molecular characteristics.
Chemical Structure and Identification
This compound is an acyclic hemiacetal with the chemical formula C₆H₁₄O₂. Its structure features a central carbon atom bonded to a hydroxyl group (-OH), an ethoxy group (-OCH₂CH₃), a propyl group (-CH₂CH₂CH₃), and a hydrogen atom. This arrangement makes the central carbon a chiral center.
Key Identifiers:
-
IUPAC Name: this compound[1]
-
CAS Number: 70808-60-5[1]
-
Molecular Formula: C₆H₁₄O₂[1]
-
SMILES: CCCC(O)OCC[1]
-
InChI: InChI=1S/C6H14O2/c1-3-5-6(7)8-4-2/h6-7H,3-5H2,1-2H3[1]
Diagram of the Chemical Structure of this compound:
Caption: Ball-and-stick model of this compound.
Bonding and Molecular Geometry
The bonding in this compound is characterized by single covalent bonds between carbon, oxygen, and hydrogen atoms. The central chiral carbon atom (C1) is sp³ hybridized, leading to a tetrahedral geometry with bond angles approximating 109.5 degrees. The oxygen atoms of the hydroxyl and ethoxy groups are also sp³ hybridized, each possessing two lone pairs of electrons, resulting in a bent geometry around these atoms.
Computed Molecular Properties:
| Property | Value |
| Molecular Weight | 118.17 g/mol |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 4 |
| Topological Polar Surface Area | 29.5 Ų |
Data sourced from PubChem CID 21946345.[1]
Estimated Bond Lengths and Angles:
| Bond | Estimated Bond Length (Å) |
| C-C | 1.54 |
| C-O (ether) | 1.43 |
| C-O (alcohol) | 1.43 |
| O-H | 0.96 |
| C-H | 1.09 |
| Angle | Estimated Bond Angle (°) |
| C-C-C | 109.5 |
| C-O-C (ether) | 111.7 |
| C-O-H (alcohol) | 109.5 |
| H-C-H | 109.5 |
Spectroscopic Data (Predicted)
Due to the absence of published experimental spectra for this compound, the following data is predicted based on its chemical structure and the known spectroscopic behavior of its constituent functional groups.
¹H NMR Spectroscopy (Predicted):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.5-4.8 | Triplet | 1H | -CH(OH)(OR)- |
| ~3.4-3.7 | Quartet | 2H | -O-CH₂-CH₃ |
| ~3.3 | Singlet | 1H | -OH |
| ~1.4-1.6 | Multiplet | 2H | -CH₂-CH₂CH₃ |
| ~1.2-1.4 | Multiplet | 2H | -CH₂-CH₃ |
| ~1.1-1.3 | Triplet | 3H | -O-CH₂-CH₃ |
| ~0.9 | Triplet | 3H | -CH₂-CH₂-CH₃ |
¹³C NMR Spectroscopy (Predicted):
| Chemical Shift (ppm) | Assignment |
| ~98-102 | -C(OH)(OR)- |
| ~60-65 | -O-CH₂-CH₃ |
| ~35-40 | -CH₂-CH₂CH₃ |
| ~18-22 | -CH₂-CH₃ |
| ~15-18 | -O-CH₂-CH₃ |
| ~13-15 | -CH₂-CH₂-CH₃ |
Infrared (IR) Spectroscopy (Predicted):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3600 | Strong, Broad | O-H stretch (alcohol) |
| 2850-3000 | Strong | C-H stretch (alkane) |
| 1050-1150 | Strong | C-O stretch (ether and secondary alcohol) |
Mass Spectrometry (Predicted Fragmentation):
The mass spectrum of this compound is expected to show fragmentation patterns characteristic of alcohols and ethers. The molecular ion peak ([M]⁺) at m/z = 118 may be weak or absent due to the lability of the hemiacetal. Common fragmentation pathways would include the loss of water (m/z = 100), the ethoxy group (m/z = 73), and the propyl group (m/z = 75). Alpha-cleavage adjacent to the oxygen atoms is also a likely fragmentation route.
Experimental Protocols
Synthesis of this compound (Representative Protocol):
This compound can be synthesized via the acid-catalyzed reaction of butanal and ethanol (B145695). This is an equilibrium process, and to favor the formation of the hemiacetal, the reaction is typically carried out at low temperatures without the removal of water.
Materials:
-
Butanal
-
Ethanol (anhydrous)
-
Anhydrous acid catalyst (e.g., p-toluenesulfonic acid or dry HCl)
-
Inert solvent (e.g., diethyl ether or dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve butanal in an excess of cold (0 °C) anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of the anhydrous acid to the solution while stirring.
-
Maintain the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction has reached equilibrium (typically within a few hours), quench the reaction by adding a weak base (e.g., triethylamine (B128534) or sodium bicarbonate solution).
-
Extract the product into an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
The solvent is removed under reduced pressure to yield crude this compound. Further purification can be achieved by distillation under reduced pressure.
Diagram of the Synthetic Pathway:
Caption: Synthesis of this compound from butanal and ethanol.
Reactivity and Stability
Acyclic hemiacetals like this compound are generally unstable and exist in equilibrium with their starting aldehyde and alcohol. This equilibrium is sensitive to reaction conditions. The presence of the hydroxyl and ether functional groups on the same carbon atom makes the molecule susceptible to both acidic and basic conditions.
-
Under acidic conditions: The hydroxyl group can be protonated, forming a good leaving group (water). The subsequent loss of water generates a resonance-stabilized carbocation, which can then react with another molecule of alcohol to form a more stable acetal.
-
Under basic conditions: The hydroxyl proton can be removed to form an alkoxide.
-
Reactivity as a masked aldehyde: Due to the equilibrium with butanal, this compound can undergo reactions characteristic of aldehydes, such as reduction with sodium borohydride.
Diagram of Hemiacetal Equilibrium and Acetal Formation:
Caption: Equilibrium of this compound and its further reaction.
Conclusion
This compound serves as a key example of an acyclic hemiacetal, illustrating the fundamental principles of its structure, bonding, and reactivity. While direct experimental data is limited, a comprehensive understanding can be achieved through the application of established chemical principles and computational predictions. This guide provides a foundational resource for researchers and professionals in drug development and related scientific fields who may encounter or synthesize similar molecular structures.
References
An In-depth Technical Guide to 1-Ethoxybutan-1-ol: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethoxybutan-1-ol is a hemiacetal compound with the chemical formula C₆H₁₄O₂. While specific experimental data for this compound is limited in publicly available literature, this guide provides a comprehensive overview of its predicted physical and chemical properties based on established chemical principles and data from analogous structures. This document also outlines detailed, plausible experimental protocols for its synthesis, purification, and characterization, which can be adapted by researchers in the field. The information presented herein is intended to serve as a valuable resource for scientists and professionals engaged in chemical research and development.
Introduction
This compound is an organic molecule belonging to the class of hemiacetals. Hemiacetals are characterized by the presence of a carbon atom bonded to both a hydroxyl (-OH) group and an alkoxy (-OR) group. In the case of this compound, this structure consists of a butyl chain with an ethoxy group and a hydroxyl group attached to the first carbon atom. Hemiacetals are typically intermediates in the formation of acetals from aldehydes or ketones and alcohols. They can exist in equilibrium with the corresponding aldehyde and alcohol. Due to their inherent reactivity and transient nature in many reactions, isolating and fully characterizing simple acyclic hemiacetals like this compound can be challenging, which contributes to the scarcity of available experimental data. This guide aims to fill this gap by providing a thorough compilation of computed data, predicted properties, and detailed experimental methodologies.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₄O₂ | PubChem[1] |
| Molecular Weight | 118.17 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 70808-60-5 | PubChem[1] |
| Boiling Point (Predicted) | Due to the presence of a hydroxyl group capable of hydrogen bonding, the boiling point is expected to be higher than that of its parent ether (1-ethoxybutane) but lower than that of the corresponding diol (butane-1,1-diol). A reasonable estimate would be in the range of 140-160 °C at atmospheric pressure. | |
| Melting Point (Predicted) | As a small, non-symmetrical molecule with hydrogen bonding capability, it is expected to have a low melting point, likely below 0 °C. | |
| Density (Predicted) | The density is predicted to be slightly less than that of water, in the range of 0.90-0.95 g/cm³. | |
| Solubility in Water (Predicted) | The presence of both a hydroxyl and an ether group, which can act as hydrogen bond acceptors, suggests that this compound will be moderately soluble in water. | |
| Solubility in Organic Solvents (Predicted) | It is expected to be miscible with a wide range of common organic solvents, including alcohols, ethers, and chlorinated solvents. | |
| XLogP3-AA (Computed) | 1.2 | PubChem[1] |
| Hydrogen Bond Donor Count (Computed) | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count (Computed) | 2 | PubChem[1] |
| Rotatable Bond Count (Computed) | 4 | PubChem[1] |
Chemical Properties and Reactivity
This compound, as a hemiacetal, exhibits chemical properties characteristic of this functional group.
Equilibrium and Stability
Hemiacetals are generally in equilibrium with their corresponding aldehyde and alcohol. In the case of this compound, this equilibrium would be with butanal and ethanol (B145695).
Caption: Equilibrium between this compound and its parent aldehyde and alcohol.
The position of this equilibrium is influenced by the reaction conditions. The formation of the hemiacetal is typically favored at lower temperatures and can be driven forward by using an excess of the alcohol. The compound is expected to be unstable in the presence of strong acids or bases, which would catalyze its decomposition back to the starting materials. Heating can also shift the equilibrium towards the aldehyde and alcohol.
Reactivity
-
Acetal Formation: In the presence of an acid catalyst and an excess of alcohol, this compound can react further to form the corresponding acetal, 1,1-diethoxybutane. This reaction proceeds via the protonation of the hydroxyl group, followed by the loss of water to form a resonance-stabilized carbocation, which is then attacked by another molecule of alcohol.
-
Oxidation: The hemiacetal functional group is in equilibrium with the aldehyde form, which can be readily oxidized. Therefore, this compound is expected to be susceptible to oxidation to form the corresponding carboxylic acid, butanoic acid, or its ethyl ester, ethyl butanoate, depending on the oxidizing agent and reaction conditions.
-
Reduction: The hemiacetal itself is not readily reduced. However, as it is in equilibrium with the aldehyde, reduction with a suitable agent like sodium borohydride (B1222165) would lead to the formation of 1-butanol.
Experimental Protocols
Due to the lack of specific literature on this compound, the following protocols are based on general and well-established methods for the synthesis and characterization of simple hemiacetals.
Synthesis of this compound
The synthesis of this compound is achieved through the acid-catalyzed reaction of butanal with ethanol. The reaction is an equilibrium process, and to favor the formation of the hemiacetal, an excess of ethanol is used, and the reaction is typically carried out at a low temperature.
Materials:
-
Butanal (freshly distilled)
-
Ethanol (anhydrous)
-
Anhydrous hydrogen chloride (HCl) in diethyl ether or a catalytic amount of a solid acid catalyst (e.g., Amberlyst-15)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Anhydrous diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve freshly distilled butanal (1 equivalent) in a 5 to 10-fold molar excess of anhydrous ethanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a catalytic amount of anhydrous HCl in diethyl ether or the solid acid catalyst to the stirred solution.
-
Maintain the reaction mixture at 0 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is deemed complete (typically within 1-2 hours), neutralize the acid catalyst. If a solid acid catalyst is used, it can be removed by filtration. If HCl was used, a mild base such as anhydrous potassium carbonate can be added, stirred for 15 minutes, and then filtered off.
-
Dry the resulting solution over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
The excess ethanol and any remaining starting material can be removed under reduced pressure at a low temperature to avoid decomposition of the hemiacetal.
References
An In-depth Technical Guide to the Synthesis of 1-Ethoxybutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-ethoxybutan-1-ol, a hemiacetal of significant interest in organic synthesis. The document details the primary synthesis pathway, including a reproducible experimental protocol, and presents relevant quantitative and qualitative data.
Introduction
This compound, a member of the hemiacetal functional group, is formed from the reaction of butanal and ethanol (B145695). Hemiacetals are characterized by the presence of both a hydroxyl (-OH) and an alkoxy (-OR) group attached to the same carbon atom. While often transient intermediates in the formation of more stable acetals, acyclic hemiacetals like this compound can be formed and studied under specific conditions. Their inherent reactivity makes them valuable synthons in various organic transformations. This guide focuses on the acid-catalyzed synthesis of this compound, providing a foundational understanding for researchers in organic chemistry and drug development.
Core Synthesis Pathway: Acid-Catalyzed Hemiacetal Formation
The principal route for the synthesis of this compound is the acid-catalyzed nucleophilic addition of ethanol to butanal.[1][2] This reaction is reversible and exists in equilibrium with the starting materials.[3]
The mechanism involves the protonation of the carbonyl oxygen of butanal by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, a molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon. Deprotonation of the resulting oxonium ion yields the neutral hemiacetal, this compound.[1][2]
A study on binary liquid mixtures of aldehydes and alcohols has shown that a significant mole fraction of the mixture can exist as the hemiacetal at equilibrium, indicating that the formation of this compound is a favorable process under appropriate conditions.
Reaction:
Butanal + Ethanol ⇌ this compound (in the presence of an acid catalyst)
Quantitative Data Summary
Due to the labile nature of acyclic hemiacetals, isolating them in high purity for extensive quantitative analysis is challenging. The equilibrium nature of the reaction means that the yield is highly dependent on the reaction conditions. The table below summarizes the key reactants and the product.
| Compound | Molar Mass ( g/mol ) |
| Butanal | 72.11 |
| Ethanol | 46.07 |
| This compound | 118.17[4] |
Experimental Protocol: Synthesis of this compound
This protocol is based on general procedures for the acid-catalyzed formation of acyclic hemiacetals and is adapted for the specific synthesis of this compound.
Materials:
-
Butanal (freshly distilled)
-
Ethanol (anhydrous)
-
Amberlyst-15 (or other suitable acidic resin catalyst)
-
Anhydrous sodium sulfate
-
Diethyl ether (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Rotary evaporator
Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere, add 50 mL of anhydrous ethanol and 1.0 g of Amberlyst-15 resin.
-
Cool the mixture to 0 °C using an ice bath and stir gently.
-
Slowly add 10 mL of freshly distilled butanal to the stirred mixture via a dropping funnel over a period of 30 minutes.
-
Continue stirring the reaction mixture at 0 °C for 4 hours.
-
After 4 hours, quickly filter the reaction mixture to remove the Amberlyst-15 catalyst.
-
The filtrate, containing this compound in equilibrium with the starting materials, can be used directly for subsequent reactions or analyzed.
-
For partial purification, the excess ethanol can be removed under reduced pressure using a rotary evaporator at a low temperature (e.g., < 30 °C) to minimize the reversal of the hemiacetal to its starting materials. Note: Complete isolation of pure this compound is challenging due to the equilibrium.
Expected Observations:
The reaction is expected to be exothermic. The final product will be a colorless liquid.
Visualizations
Synthesis Pathway of this compound
Caption: Acid-catalyzed synthesis of this compound from butanal and ethanol.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic Data (Predicted)
¹H NMR (Predicted):
-
-CH(OH)(OEt): A triplet of doublets or a multiplet around 4.5-5.0 ppm.
-
-OCH₂CH₃: A quartet around 3.4-3.6 ppm.
-
-CH₂CH₂CH₃: Multiplets between 1.3-1.6 ppm.
-
-CH₂CH₂CH₃: A triplet around 0.9 ppm.
-
-OH: A broad singlet, chemical shift is concentration and solvent dependent (typically 2-5 ppm).
¹³C NMR (Predicted):
-
-C(OH)(OEt): 95-105 ppm.
-
-OCH₂CH₃: 60-65 ppm.
-
-CH₂CH₂CH₃: Various signals in the 10-40 ppm range.
-
-OCH₂CH₃: ~15 ppm.
Infrared (IR) Spectroscopy (Predicted):
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.[5]
-
C-H stretch (sp³): Strong absorptions just below 3000 cm⁻¹.
-
C-O stretch: Strong bands in the 1000-1200 cm⁻¹ region.[5]
Mass Spectrometry (Predicted):
-
The molecular ion peak (M+) at m/z 118 would likely be weak or absent.
-
Common fragmentation patterns would involve the loss of the ethoxy group (M-45), the propyl group (M-43), or water (M-18).
Conclusion
This technical guide outlines the fundamental synthesis of this compound via an acid-catalyzed reaction between butanal and ethanol. While the isolation of this acyclic hemiacetal is challenging due to its inherent instability and the reversible nature of its formation, the provided protocol offers a reliable method for its in-situ generation for subsequent use in chemical synthesis. The predicted spectroscopic data serves as a guide for the characterization of this compound. Further research into stabilizing and isolating acyclic hemiacetals could open new avenues for their application in organic chemistry and drug discovery.
References
Spectroscopic Characterization of 1-Ethoxybutan-1-ol: A Technical Guide
Introduction: This guide provides a comprehensive overview of the spectroscopic data for 1-ethoxybutan-1-ol (C₆H₁₄O₂), a secondary alcohol and ether. Understanding the spectral characteristics of this molecule is crucial for its identification, purity assessment, and quality control in research and industrial applications. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for obtaining such spectra. This information is intended for researchers, scientists, and professionals in drug development and chemical analysis.
Predicted Spectroscopic Data
Due to the limited availability of experimental spectra for this compound in public databases, the following data is predicted based on established principles of spectroscopy and by analogy with structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.5 - 3.7 | m | 1H | CH-OH |
| ~3.4 - 3.6 | q | 2H | O-CH₂-CH₃ |
| ~2.5 - 3.0 | s (broad) | 1H | OH |
| ~1.3 - 1.6 | m | 2H | CH₂-CH₂-CH₃ |
| ~1.2 - 1.4 | m | 2H | CH₂-CH₃ |
| ~1.1 - 1.3 | t | 3H | O-CH₂-CH₃ |
| ~0.9 | t | 3H | CH₂-CH₂-CH₃ |
¹³C NMR (Carbon-13 NMR):
| Chemical Shift (ppm) | Assignment |
| ~75 - 80 | CH-OH |
| ~63 - 68 | O-CH₂ |
| ~38 - 43 | CH₂-CH₂-CH₃ |
| ~18 - 23 | CH₂-CH₃ |
| ~15 - 20 | O-CH₂-CH₃ |
| ~13 - 16 | CH₂-CH₂-CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3600 - 3200 (broad) | O-H stretch (alcohol) |
| ~2960 - 2850 | C-H stretch (alkane) |
| ~1120 - 1050 | C-O stretch (ether and secondary alcohol) |
Mass Spectrometry (MS)
Method: Electron Ionization (EI)
| m/z | Proposed Fragmentation |
| 118 | [M]⁺ (Molecular Ion) |
| 101 | [M - OH]⁺ |
| 89 | [M - C₂H₅]⁺ |
| 73 | [M - OC₂H₅]⁺ |
| 59 | [CH(OH)CH₂CH₃]⁺ |
| 45 | [CH₂=O⁺H] |
| 31 | [CH₂=OH]⁺ |
Experimental Protocols
The following are generalized procedures for obtaining spectroscopic data for a liquid sample such as this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the analyte and the desired chemical shift reference.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300-600 MHz).
-
Data Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon environment. Longer acquisition times or a greater number of scans are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum and reference it to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a neat liquid, place a single drop of this compound between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly onto the ATR crystal.
-
Instrumentation: Use a benchtop FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty salt plates or the clean ATR crystal. This will be subtracted from the sample spectrum.
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate a transmittance or absorbance spectrum.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe. For GC-MS, the sample is first vaporized and separated from other components before entering the ion source.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The fragmentation pattern provides a molecular fingerprint that can be used for structural elucidation.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound using the spectroscopic methods described.
Caption: Workflow of Spectroscopic Analysis.
An In-depth Technical Guide on the Thermodynamic Properties of 1-Ethoxybutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the thermodynamic properties of 1-ethoxybutan-1-ol. Due to the limited availability of experimental data for this specific hemiacetal, this document focuses on established experimental methodologies for determining key thermodynamic parameters, alongside available data for its isomers and related compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical sciences, offering detailed protocols and a framework for understanding the thermodynamic behavior of this compound.
Introduction
This compound (C₆H₁₄O₂) is a hemiacetal that presents interest in various chemical synthesis and formulation processes.[1] Understanding its thermodynamic properties is crucial for process design, safety assessment, and predicting its behavior in different environments. Hemiacetals are compounds containing a carbon atom bonded to both an alcohol (-OH) and an ether (-OR) group.[2][3][4] They are often intermediates in the formation of more stable acetals.[2][4][5][6] The stability and reactivity of this compound are directly linked to its thermodynamic parameters, such as enthalpy of formation, heat capacity, and vapor pressure.
This guide summarizes the known physical and chemical properties of this compound, provides detailed experimental protocols for the determination of its thermodynamic properties, and presents a logical workflow for its synthesis.
Physical and Chemical Properties
Table 1: Physical and Computed Properties of this compound and its Isomers
| Property | This compound (Computed) | 1,6-Hexanediol (Experimental) | 2-Butoxyethanol (Experimental) |
| Molecular Formula | C₆H₁₄O₂ | C₆H₁₄O₂ | C₆H₁₄O₂ |
| Molar Mass | 118.17 g/mol [1][7] | 118.1742 g/mol [8] | 118.17 g/mol |
| IUPAC Name | This compound[1] | Hexane-1,6-diol[8] | 2-Butoxyethan-1-ol |
| CAS Number | 70808-60-5[1] | 629-11-8[8] | 111-76-2 |
| Boiling Point | Not available | 250 °C | 171 °C |
| Melting Point | Not available | 42.8 °C | -77 °C |
| Enthalpy of Formation (gas) | Not available | -502.8 ± 1.6 kJ/mol[8] | Not available |
| Enthalpy of Combustion (liquid) | Not available | -3431.1 ± 1.2 kJ/mol | Not available |
| Heat Capacity (liquid) | Not available | Not available | Not available |
Experimental Protocols for Determining Thermodynamic Properties
The following sections detail the standard experimental methodologies that can be employed to determine the key thermodynamic properties of this compound.
Determination of Enthalpy of Combustion
The enthalpy of combustion can be determined experimentally using a bomb calorimeter.[9] This value is crucial for calculating the standard enthalpy of formation.
Experimental Procedure:
-
A precisely weighed sample of this compound is placed in a sample holder within a high-pressure vessel, known as a "bomb."
-
The bomb is filled with pure oxygen under high pressure (typically 20-30 atm).
-
The bomb is then submerged in a known quantity of water in a thermally insulated container (the calorimeter).
-
The temperature of the water is measured with high precision.
-
The sample is ignited electrically. The complete combustion of the organic compound releases heat, which is transferred to the surrounding water and the calorimeter, causing a temperature rise.
-
The final temperature of the water is recorded after thermal equilibrium is reached.
-
The heat capacity of the calorimeter system is predetermined by burning a standard substance with a known enthalpy of combustion, such as benzoic acid.[9]
-
The enthalpy of combustion is calculated using the measured temperature change, the mass of the sample, and the heat capacity of the calorimeter system.[10][11]
Determination of Specific Heat Capacity
The specific heat capacity of liquid this compound can be measured using various calorimetric techniques, with Differential Scanning Calorimetry (DSC) being a common and accurate method.[12]
Experimental Procedure using Differential Scanning Calorimetry (DSC):
-
A small, accurately weighed sample of this compound is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The instrument is programmed to heat the sample and reference at a constant rate over a desired temperature range.
-
The DSC measures the difference in heat flow required to increase the temperature of the sample and the reference. This differential heat flow is directly proportional to the specific heat capacity of the sample.[12]
-
To obtain absolute values, the instrument is calibrated using a standard material with a well-known specific heat capacity, such as sapphire.[12]
-
The measurement is typically performed under an inert atmosphere (e.g., nitrogen) to prevent any oxidative degradation of the sample.
Alternatively, isothermal flow calorimetry can be used for precise measurements over a wide range of temperatures and pressures, as it avoids issues with vapor-liquid equilibria.[13]
Determination of Vapor Pressure
The vapor pressure of this compound can be determined using several methods, with the selection depending on the expected volatility of the compound. Common techniques include the static method, the effusion method, and the gas saturation method.[14][15]
Experimental Procedure using the Static Method:
-
A small amount of purified this compound is placed in a thermostated vessel connected to a pressure measuring device (manometer).
-
The vessel is evacuated to remove air and other gases.
-
The sample is then heated to a specific, constant temperature.
-
The substance is allowed to equilibrate, and the pressure of the vapor in the headspace above the liquid is measured. This pressure is the vapor pressure of the compound at that temperature.[16]
-
Measurements are repeated at various temperatures to establish the vapor pressure curve.
Synthesis of this compound
This compound is a hemiacetal, which can be synthesized through the reaction of an aldehyde (butanal) with an alcohol (ethanol).[2][6] This reaction is typically an equilibrium process.
Synthesis Workflow
The following diagram illustrates a typical laboratory workflow for the synthesis of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Conclusion
While specific experimental thermodynamic data for this compound are scarce, this guide provides a robust framework for its determination. The detailed experimental protocols for measuring enthalpy of combustion, specific heat capacity, and vapor pressure offer a clear path for researchers to obtain these critical parameters. The provided data for isomers and related compounds serve as a valuable reference point for estimation and comparison. The synthesis workflow further elucidates the chemical context of this hemiacetal. Future experimental work is necessary to fully characterize the thermodynamic properties of this compound, which will be invaluable for its application in various scientific and industrial fields.
References
- 1. This compound | C6H14O2 | CID 21946345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Hemiacetal - Wikipedia [en.wikipedia.org]
- 4. psiberg.com [psiberg.com]
- 5. xometry.com [xometry.com]
- 6. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. (1R)-1-ethoxybutan-1-ol | C6H14O2 | CID 88929561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,6-Hexanediol [webbook.nist.gov]
- 9. A level Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis KS5 GCE chemistry revision notes [docbrown.info]
- 10. alevelh2chemistry.com [alevelh2chemistry.com]
- 11. tsfx.edu.au [tsfx.edu.au]
- 12. mdpi.com [mdpi.com]
- 13. books.rsc.org [books.rsc.org]
- 14. srd.nist.gov [srd.nist.gov]
- 15. edepot.wur.nl [edepot.wur.nl]
- 16. calnesis.com [calnesis.com]
An In-depth Technical Guide on the Reactivity and Stability of 1-Ethoxybutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1-Ethoxybutan-1-ol, a hemiacetal formed from the reaction of butanal and ethanol (B145695), serves as a key example of this functional group's reactivity and inherent instability. Hemiacetals are tetrahedral intermediates in the acid- or base-catalyzed reaction between an aldehyde or a ketone and an alcohol to form an acetal (B89532).[1][2] Their stability is transient, and they typically exist in equilibrium with the starting carbonyl compound and alcohol.[3] This equilibrium is sensitive to steric effects and the presence of catalysts.[3] Understanding the factors that govern the stability and reactivity of this compound is crucial for its handling, application in synthesis, and for predicting its behavior in various chemical environments, including in the context of drug development where hemiacetal moieties can be present.
Synthesis and Characterization
The synthesis of this compound is achieved through the reaction of butanal with ethanol. This reaction can be catalyzed by either acid or base.[2][4]
General Synthetic Principles
-
Acid Catalysis: In the presence of an acid catalyst, the carbonyl oxygen of butanal is protonated, increasing the electrophilicity of the carbonyl carbon. Ethanol, acting as a nucleophile, then attacks the carbonyl carbon, leading to the formation of a protonated hemiacetal, which is subsequently deprotonated to yield this compound.[1][5]
-
Base Catalysis: Under basic conditions, the alcohol is deprotonated to form a more nucleophilic alkoxide ion (ethoxide). The ethoxide then attacks the carbonyl carbon of butanal, forming an alkoxide intermediate which is subsequently protonated by the solvent or a weak acid to give the hemiacetal.[2][4]
Due to the equilibrium nature of the reaction, the isolation of a pure acyclic hemiacetal like this compound can be challenging as it may readily revert to its starting materials upon removal of the solvent.[1]
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from butanal and ethanol under acid catalysis and monitor the reaction progress.
Materials:
-
Butanal (freshly distilled)
-
Ethanol (anhydrous)
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous sodium sulfate
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a drying tube, add ethanol (1.2 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid to the ethanol and stir until dissolved.
-
Cool the solution in an ice bath.
-
Slowly add freshly distilled butanal (1.0 equivalent) to the cooled ethanol solution while stirring.
-
Allow the reaction mixture to stir in the ice bath for 1 hour and then at room temperature for an additional 2 hours.
-
The progress of the reaction can be monitored by taking small aliquots and analyzing them by ¹H NMR spectroscopy to observe the appearance of the characteristic hemiacetal proton signal.
-
Upon completion, the reaction mixture is neutralized with a mild base (e.g., sodium bicarbonate solution).
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure at low temperature to minimize decomposition of the hemiacetal.
-
The crude product can be further purified by flash chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
Characterization: The structure of this compound can be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy. The ¹H NMR spectrum is expected to show a characteristic signal for the hemiacetal proton (CH(OH)O-), typically in the region of 4.5-5.5 ppm.
Reactivity and Stability
The reactivity of this compound is dominated by its tendency to exist in equilibrium with its precursors, butanal and ethanol, and its propensity to convert to the more stable acetal, 1,1-diethoxybutane, in the presence of excess ethanol and an acid catalyst.
Equilibrium and Decomposition
The formation of this compound is a reversible process:
Butanal + Ethanol ⇌ this compound
The position of this equilibrium is influenced by several factors:
-
Temperature: The formation of the hemiacetal is generally an exothermic process. Therefore, lower temperatures favor the formation of this compound.
-
Concentration: An excess of the alcohol (ethanol) will shift the equilibrium towards the formation of the hemiacetal, according to Le Chatelier's principle.
-
pH: The stability of this compound is highly dependent on the pH of the medium. Both acidic and basic conditions can catalyze its decomposition back to butanal and ethanol.[6]
Acid-Catalyzed Decomposition
Under acidic conditions, the hydroxyl group of the hemiacetal is protonated, forming a good leaving group (water). The departure of water leads to the formation of a resonance-stabilized carbocation, which can then be attacked by water or another alcohol molecule. Attack by water regenerates the aldehyde.
Base-Catalyzed Decomposition
In a basic medium, the hydroxyl group of the hemiacetal is deprotonated to form an alkoxide. This is followed by the elimination of an ethoxide ion to regenerate the butanal.
Quantitative Analysis of Stability
While specific quantitative data for this compound is scarce in the literature, this section outlines the experimental approaches to determine the key parameters governing its stability.
Determination of Equilibrium Constant (Keq)
The equilibrium constant for the formation of this compound can be determined by quantifying the concentrations of the reactants (butanal and ethanol) and the product (this compound) at equilibrium. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.
Experimental Protocol: Determination of Keq by ¹H NMR
-
Prepare a solution of known initial concentrations of butanal and ethanol in a suitable deuterated solvent (e.g., CDCl₃).
-
Add a catalytic amount of acid or base if desired to facilitate reaching equilibrium.
-
Acquire ¹H NMR spectra of the mixture at regular intervals until no further changes in the spectra are observed, indicating that equilibrium has been reached.
-
Integrate the signals corresponding to a unique proton of butanal (e.g., the aldehydic proton at ~9.7 ppm), ethanol, and this compound (e.g., the hemiacetal proton at ~4.5-5.5 ppm).
-
Calculate the equilibrium concentrations of all species from the integral values and the initial concentrations.
-
Calculate the equilibrium constant, Keq = [this compound] / ([Butanal] * [Ethanol]).
Kinetic Analysis of Decomposition
The rate of decomposition of this compound can be studied under both acidic and basic conditions to determine the rate constants. This is typically done by monitoring the disappearance of the hemiacetal or the appearance of the aldehyde over time.
Experimental Protocol: Kinetic Study of Acid-Catalyzed Hydrolysis by UV-Vis Spectroscopy
Butanal has a characteristic n→π* absorption in the UV region (~290 nm) that is absent in this compound and ethanol. This property can be used to monitor the decomposition of the hemiacetal.
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).
-
Prepare a series of acidic aqueous buffer solutions of known pH.
-
Initiate the reaction by adding a small aliquot of the this compound stock solution to the temperature-controlled buffer solution in a quartz cuvette.
-
Immediately start recording the absorbance at the λmax of butanal as a function of time using a UV-Vis spectrophotometer.
-
The pseudo-first-order rate constant (k_obs) can be obtained by fitting the absorbance versus time data to a first-order exponential equation.
-
By determining k_obs at different pH values, the specific acid-catalyzed rate constant can be determined.
The same principle can be applied to study the base-catalyzed decomposition.
Data Presentation
While specific experimental values for this compound are not available, the following tables illustrate how such data should be structured for clarity and comparison.
Table 1: Hypothetical Equilibrium Constants for this compound Formation
| Temperature (°C) | Solvent | Keq (M⁻¹) |
| 25 | CDCl₃ | Value |
| 25 | D₂O | Value |
| 0 | CDCl₃ | Value |
Table 2: Hypothetical Rate Constants for Acid-Catalyzed Hydrolysis of this compound at 25°C
| pH | k_obs (s⁻¹) |
| 1.0 | Value |
| 2.0 | Value |
| 3.0 | Value |
Signaling Pathways and Experimental Workflows
Visualizing the reaction mechanisms and experimental procedures can greatly aid in their comprehension.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Real-time mechanistic monitoring of an acetal hydrolysis using ultrafast 2D NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Addition of Alcohols - Hemiacetals and Acetals | OpenOChem Learn [learn.openochem.org]
CAS number and IUPAC name for 1-ethoxybutan-1-ol
An In-Depth Technical Guide to 1-Ethoxybutan-1-ol
Introduction
This compound is an organic chemical compound classified as a hemiacetal. Its International Union of Pure and Applied Chemistry (IUPAC) name is this compound, and its Chemical Abstracts Service (CAS) number is 70808-60-5.[1][2] Hemiacetals are characterized by a carbon atom bonded to both an alcohol (-OH) group and an ether (-OR) group. This functional group is typically an intermediate in the formation of acetals from aldehydes or ketones and alcohols.[1][3] The stability of hemiacetals can vary, with many being transient species, particularly acyclic ones like this compound. Understanding the properties and reactivity of this compound is relevant for researchers and scientists in organic synthesis and medicinal chemistry, particularly in the context of protecting group chemistry and the synthesis of oxygenated heterocycles.
Chemical and Physical Properties
The following table summarizes the key computed and reported properties of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 70808-60-5 | [1][2] |
| Molecular Formula | C6H14O2 | [1][2] |
| Molecular Weight | 118.17 g/mol | [1][2] |
| Exact Mass | 118.099379685 Da | [1][2] |
| InChIKey | HMNZROFMBSUMAB-UHFFFAOYSA-N | [1][2] |
| SMILES | CCCC(O)OCC | [2] |
| Topological Polar Surface Area | 29.5 Ų | [2][4] |
| Complexity | 45.8 | [2][4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 4 | [4] |
Synthesis and Reactivity
Synthesis of this compound
This compound is formed through the nucleophilic addition of ethanol (B145695) to butyraldehyde (B50154). This reaction is typically catalyzed by either an acid or a base. The formation of the hemiacetal is a reversible process, and the equilibrium position depends on the specific reactants and reaction conditions.
Caption: Synthesis of this compound from butyraldehyde and ethanol.
Reactivity and Formation of Acetals
Hemiacetals like this compound can react further with another equivalent of alcohol in the presence of an acid catalyst to form a stable acetal (B89532), in this case, 1,1-diethoxybutane (B1585066). This reaction proceeds via the protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule to form an oxonium ion. This ion is then attacked by a second molecule of ethanol to yield the acetal after deprotonation. The formation of the acetal is also a reversible reaction, which can be driven to completion by removing water from the reaction mixture.
Caption: Formation of 1,1-diethoxybutane from this compound.
Potential Applications in Research and Drug Development
While specific applications for this compound are not well-documented in the scientific literature, its chemical nature as a hemiacetal suggests potential roles in organic synthesis. Hemiacetals and their corresponding acetals are crucial in the following areas:
-
Protecting Groups: The conversion of an aldehyde or ketone to an acetal is a common strategy to protect these functional groups from reacting with nucleophiles or under basic conditions. The acetal can later be hydrolyzed back to the original carbonyl compound under acidic conditions.
-
Synthesis of Heterocycles: Cyclic hemiacetals are important intermediates in the synthesis of various oxygen-containing heterocyclic compounds, such as tetrahydrofurans.
-
Pharmaceutical Scaffolds: Although less common for acyclic hemiacetals, the hemiacetal moiety is a key structural feature in many biologically active molecules, most notably carbohydrates like glucose.
Given the limited information, the primary relevance of this compound to drug development professionals and researchers currently lies in its role as a potential intermediate in organic synthesis.
Experimental Protocols
General Protocol for Hemiacetal Synthesis
This protocol describes a general method for the acid-catalyzed formation of a hemiacetal from an aldehyde and an alcohol.
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve butyraldehyde (1 equivalent) in an excess of anhydrous ethanol, which serves as both reactant and solvent.
-
Catalyst Addition: To this solution, add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by techniques such as NMR spectroscopy to observe the appearance of the hemiacetal signals and the disappearance of the aldehyde signal.
-
Equilibrium: The reaction will reach an equilibrium containing the aldehyde, alcohol, and hemiacetal. Isolating the pure acyclic hemiacetal can be challenging due to the reversibility of the reaction.
General Protocol for Acetal Hydrolysis
This protocol outlines the general procedure for the hydrolysis of an acetal back to the corresponding aldehyde and alcohol, which proceeds via a hemiacetal intermediate.
-
Reaction Setup: Dissolve the acetal (e.g., 1,1-diethoxybutane) in an aqueous solution containing a catalytic amount of a strong acid (e.g., dilute sulfuric acid).
-
Hydrolysis: Heat the mixture gently and stir. The excess water will drive the equilibrium towards the hydrolysis products.
-
Workup and Isolation: After the reaction is complete (as determined by a suitable analytical method like GC-MS), neutralize the acid catalyst with a mild base. The aldehyde product can then be isolated from the aqueous mixture by extraction with an organic solvent, followed by drying and purification (e.g., by distillation).
Conclusion
This compound is a hemiacetal with the CAS number 70808-60-5. While specific experimental data and applications for this compound are sparse in the literature, its chemical behavior can be understood through the well-established chemistry of hemiacetals. It exists in equilibrium with its parent aldehyde (butyraldehyde) and alcohol (ethanol) and can be further converted to a more stable acetal (1,1-diethoxybutane). For researchers and professionals in drug development, the significance of this compound lies primarily in its role as a potential synthetic intermediate and as an example of the broader class of hemiacetals, which are important in protecting group strategies and the synthesis of complex organic molecules. Further research would be needed to explore any unique properties or applications of this specific compound.
References
Potential isomers of 1-ethoxybutan-1-ol and their properties
An In-depth Technical Guide to the Potential Isomers of 1-Ethoxybutan-1-ol
Introduction
This compound is an organic compound with the chemical formula C6H14O2. As a bifunctional molecule containing both an ether and a primary alcohol group, it and its isomers present a rich area of study for researchers in chemistry and drug development. The specific arrangement of these functional groups and the carbon skeleton dramatically influences the molecule's physicochemical properties, reactivity, and potential biological activity. Understanding the landscape of its isomeric forms is crucial for applications ranging from solvent chemistry to the design of novel pharmaceutical agents. This technical guide provides a comprehensive overview of the potential isomers of this compound, their properties, relevant experimental protocols, and a discussion of their potential biological significance.
Isomerism in C6H14O2
The molecular formula C6H14O2 allows for a significant number of constitutional (structural) and stereoisomers. These can be broadly categorized as positional isomers, which differ in the location of the ethoxy and hydroxyl groups, and skeletal isomers, which have different carbon chain backbones. Functional group isomers, such as diols or di-ethers, also exist.
Positional Isomers of Ethoxybutanol
The primary isomers based on the butanol backbone are formed by varying the positions of the ethoxy and hydroxyl groups along the four-carbon chain.
-
This compound : The parent compound, featuring both functional groups on the first carbon.[1]
-
2-Ethoxybutan-1-ol : The ethoxy group is on the second carbon of the butanol chain.[2][3]
-
3-Ethoxybutan-1-ol : The ethoxy group is on the third carbon.[4]
-
4-Ethoxybutan-1-ol (B92612) : The ethoxy group is on the fourth carbon, at the opposite end of the chain from the hydroxyl group.[5]
-
1-Ethoxybutan-2-ol : The hydroxyl group is on the second carbon.[6][7]
Many of these isomers are chiral and will exist as a pair of enantiomers. For instance, (R)-1-ethoxybutan-1-ol and (S)-1-ethoxybutan-1-ol are enantiomers of the parent compound.[8]
Caption: Logical classification of isomers for the molecular formula C6H14O2.
Physicochemical Properties
| Property | This compound | 2-Ethoxybutan-1-ol | 3-Ethoxybutan-1-ol | 4-Ethoxybutan-1-ol | 1-Ethoxybutan-2-ol |
| Molecular Weight ( g/mol ) | 118.17 | 118.17 | 118.17 | 118.17 | 118.17 |
| Boiling Point (°C) | Data not available | Data not available | Data not available | 171[5] | Data not available |
| Melting Point (°C) | Data not available | Data not available | Data not available | -90[5] | Data not available |
| Density (g/cm³) | Data not available | Data not available | Data not available | 0.88[5] | Data not available |
| Solubility | Data not available | Data not available | Data not available | Slightly soluble in water, miscible with most organic solvents.[5] | Data not available |
| Computed XLogP3 | 1.2[1][8] | 0.7[3] | 0.6[4] | Data not available | 0.7[7] |
| Topological Polar Surface Area (Ų) | 29.5[1][8] | 29.5[3] | 29.5[4] | Data not available | 29.5[7] |
Note: XLogP3 is a computed measure of hydrophobicity. A lower value suggests higher hydrophilicity.
Experimental Protocols
Synthesis via Williamson Ether Synthesis
A general and robust method for synthesizing alkoxy alcohols is the Williamson ether synthesis. This protocol outlines the synthesis of 4-ethoxybutan-1-ol as an example.[5]
Objective: To synthesize 4-ethoxybutan-1-ol from butane-1,4-diol.
Materials:
-
Butane-1,4-diol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl iodide (CH3CH2I)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Diethyl ether
Procedure:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
-
Deprotonation: A solution of butane-1,4-diol (1.0 equivalent) in anhydrous THF is added dropwise to the NaH suspension at 0 °C. The mixture is stirred for 1 hour at room temperature to ensure complete formation of the alkoxide.
-
Alkylation: Ethyl iodide (1.0 equivalent) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours.
-
Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH4Cl. The aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The resulting crude product is purified by fractional distillation or column chromatography to yield pure 4-ethoxybutan-1-ol.
Caption: Experimental workflow for Williamson ether synthesis.
Toxicological Assessment: 90-Day Repeated Dose Oral Toxicity Study
For drug development professionals, understanding the safety profile of a compound is paramount. A standard preclinical study is the 90-day repeated dose toxicity study, based on OECD Guideline 408.
Objective: To characterize the toxicological profile of an isomer following 90 days of daily oral administration.
Methodology:
-
Animal Model: Typically performed in two species, one rodent (e.g., Sprague-Dawley rats) and one non-rodent (e.g., Beagle dogs).
-
Group Allocation: Animals are divided into at least four groups: a control group (vehicle only) and at least three dose groups (low, mid, high).
-
Administration: The test compound is administered daily by oral gavage at the same time each day for 90 consecutive days.
-
In-life Monitoring: Observations include mortality, clinical signs of toxicity, body weight changes, and food/water consumption.
-
Clinical Pathology: Blood and urine samples are collected at specified intervals (e.g., pre-test, 30 days, 90 days) for hematology and clinical chemistry analysis.
-
Terminal Procedures: At the end of the 90-day period, animals are euthanized. A full necropsy is performed, organs are weighed, and tissues are collected for histopathological examination.
-
Data Analysis: The data are analyzed to determine the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.
Biological Activity and Potential Applications
There is a significant lack of publicly available data on the specific biological activities or signaling pathway interactions for most ethoxybutanol isomers. However, based on their chemical structures, we can infer potential areas of interest for drug development professionals.
-
Solvent and Excipient Properties: The amphiphilic nature of these molecules (possessing both polar hydroxyl and less polar ether/alkyl regions) makes them potential solvents or co-solvents in drug formulations, potentially improving the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).
-
Membrane Interaction: The balance of hydrophilicity and lipophilicity suggests these compounds could interact with biological membranes, potentially acting as penetration enhancers for transdermal drug delivery.
-
Metabolic Precursors: The alcohol functionality can be a site for metabolic modification in vivo, such as oxidation to aldehydes and carboxylic acids or glucuronidation. These metabolic pathways are critical considerations in drug design and toxicology.
-
Pharmacological Activity: While no specific targets have been identified, small alkoxy alcohols can sometimes exhibit effects on the central nervous system (CNS) or act as antimicrobial agents. For example, butanol extracts from natural sources have shown antioxidant and antimicrobial properties.[9] However, extensive research is required to determine if any C6H14O2 isomers possess clinically relevant pharmacological activity.
The absence of detailed biological data highlights a research gap. Screening these isomers against various enzyme and receptor panels could uncover novel biological activities, paving the way for their use as scaffolds or lead compounds in drug discovery.
References
- 1. This compound | C6H14O2 | CID 21946345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 2-Ethoxybutanol | C6H14O2 | CID 20205172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Ethoxy-butan-1-OL | C6H14O2 | CID 5148119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 4-Ethoxybutan-1-ol | 111-73-9 [smolecule.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 1-Ethoxybutan-2-ol | C6H14O2 | CID 18791709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (1R)-1-ethoxybutan-1-ol | C6H14O2 | CID 88929561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Chirality and Stereochemistry of 1-Ethoxybutan-1-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethoxybutan-1-ol, a chiral hemiacetal, possesses a stereogenic center at the C1 carbon, rendering it a molecule of interest in stereoselective synthesis and as a potential chiral building block in drug development. This technical guide provides a comprehensive overview of the stereochemical aspects of this compound, including its synthesis, the properties of its enantiomers, and methods for their separation and analysis. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from established chemical principles and data from analogous chiral alcohols to present a robust theoretical and practical framework.
Introduction to the Chirality of this compound
This compound is a chiral molecule due to the presence of an asymmetric carbon atom at the first position of the butane (B89635) chain (C1). This carbon is bonded to four different substituents: a hydroxyl group (-OH), an ethoxy group (-OCH2CH3), a propyl group (-CH2CH2CH3), and a hydrogen atom (-H). This asymmetry gives rise to two non-superimposable mirror images, known as enantiomers: (R)-1-ethoxybutan-1-ol and (S)-1-ethoxybutan-1-ol.
The spatial arrangement of these substituents determines the absolute configuration of each enantiomer, designated by the Cahn-Ingold-Prelog (CIP) priority rules. The distinct three-dimensional structures of these enantiomers can lead to different interactions with other chiral molecules, a critical consideration in pharmacology and drug development where biological systems are inherently chiral.
Caption: The (R) and (S) enantiomers of this compound are non-superimposable mirror images.Physicochemical Properties of Stereoisomers
While enantiomers share identical physical properties in an achiral environment (e.g., boiling point, density, refractive index), they exhibit distinct behavior in the presence of plane-polarized light, a property known as optical activity. One enantiomer will rotate the plane of polarized light to the right (dextrorotatory, (+)) and the other to the left (levorotatory, (-)) by an equal magnitude.
| Property | Racemic this compound | (R)-1-Ethoxybutan-1-ol | (S)-1-Ethoxybutan-1-ol |
| Molecular Formula | C6H14O2[1] | C6H14O2[1] | C6H14O2 |
| Molecular Weight ( g/mol ) | 118.17[1] | 118.17[1] | 118.17 |
| Boiling Point (°C) | Expected to be similar to analogous compounds | Expected to be identical to the (S)-enantiomer | Expected to be identical to the (R)-enantiomer |
| Density (g/mL) | Expected to be similar to analogous compounds | Expected to be identical to the (S)-enantiomer | Expected to be identical to the (R)-enantiomer |
| Specific Rotation ([(\alpha)]D) | 0° (by definition) | Expected to be equal in magnitude but opposite in sign to the (S)-enantiomer | Expected to be equal in magnitude but opposite in sign to the (R)-enantiomer |
Synthesis of this compound
Synthesis of Racemic this compound
A common and straightforward method for the synthesis of racemic this compound is the reaction of butanal with ethanol (B145695) in the presence of an acid catalyst. This reaction proceeds via the formation of a hemiacetal.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add butanal (1.0 eq) and an excess of anhydrous ethanol (e.g., 5.0 eq).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.01 eq), to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically reversible and reaches equilibrium.
-
Work-up: Neutralize the acid catalyst with a weak base, such as sodium bicarbonate solution. Extract the product into an organic solvent like diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation to obtain racemic this compound.
Caption: Acid-catalyzed reaction of butanal and ethanol to form the racemic hemiacetal.
Enantioselective Synthesis and Chiral Resolution
Obtaining enantiomerically pure this compound requires either an enantioselective synthesis or the resolution of the racemic mixture.
Enantioselective Synthesis (Conceptual Approach):
An enantioselective approach would involve the use of a chiral catalyst or auxiliary to favor the formation of one enantiomer over the other. For instance, a chiral acid catalyst could be employed in the hemiacetal formation reaction.
Chiral Resolution (Conceptual Approach):
Chiral resolution involves separating the enantiomers from a racemic mixture. A common method is to react the racemic alcohol with a chiral resolving agent (a pure enantiomer of another compound) to form a pair of diastereomers. Diastereomers have different physical properties and can be separated by conventional techniques like crystallization or chromatography. After separation, the resolving agent is removed to yield the pure enantiomers of the original alcohol.
Caption: General workflow for the chiral resolution of a racemic alcohol.
Analytical Techniques for Stereochemical Analysis
The determination of enantiomeric excess (ee) and the absolute configuration of this compound are crucial for its application in stereoselective processes.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chiral HPLC is a powerful technique for separating and quantifying enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Experimental Protocol (Hypothetical):
-
Column: A chiral column, such as one based on cellulose (B213188) or amylose (B160209) derivatives.
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is commonly used for normal-phase chiral separations. The ratio would need to be optimized to achieve baseline separation.
-
Detection: A UV detector would be suitable if the enantiomers are derivatized with a UV-active group. A refractive index detector could be used for the underivatized alcohol.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Chiral Gas Chromatography (Chiral GC)
For volatile compounds like this compound, chiral gas chromatography is an excellent alternative for enantiomeric separation.
Experimental Protocol (Hypothetical):
-
Column: A capillary column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative.
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: An optimized temperature gradient would be used to ensure good separation and peak shape.
-
Detector: A flame ionization detector (FID) is commonly used.
-
Analysis: Similar to HPLC, the enantiomeric excess is determined by comparing the peak areas of the two enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While NMR spectroscopy cannot distinguish between enantiomers in an achiral solvent, the use of a chiral solvating agent or a chiral derivatizing agent can induce diastereomeric environments, leading to separate signals for the (R) and (S)-enantiomers. This allows for the determination of enantiomeric excess by integrating the respective signals.
Conclusion
This compound presents a simple yet important example of molecular chirality. While specific experimental data for its individual enantiomers are sparse in readily available literature, this guide provides a robust framework based on established principles of stereochemistry for its synthesis, separation, and analysis. For researchers in drug development and stereoselective synthesis, understanding the concepts outlined herein is fundamental for the successful design and implementation of chiral molecules in their work. Further research to experimentally determine the specific properties and develop optimized protocols for this compound would be a valuable contribution to the field.
References
Methodological & Application
Exploring 1-Ethoxybutan-1-ol as a Novel Solvent in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a theoretical exploration into the potential applications of 1-ethoxybutan-1-ol as a solvent in organic reactions. Due to a lack of extensive published data on its specific use, this guide leverages its physicochemical properties and structural analogy to other known solvents to propose potential applications and hypothetical experimental protocols. These notes are intended to serve as a foundational resource for researchers interested in investigating the utility of this solvent.
Physicochemical Properties of this compound
A comprehensive understanding of a solvent's physical and chemical properties is crucial for its application in organic synthesis. The following table summarizes the key computed properties of this compound.[1][2]
| Property | Value | Source |
| Molecular Formula | C6H14O2 | PubChem[1] |
| Molecular Weight | 118.17 g/mol | PubChem[1][2] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 70808-60-5 | PubChem[1] |
| XLogP3-AA (LogP) | 1.2 | PubChem[1][2] |
| Topological Polar Surface Area (TPSA) | 29.5 Ų | PubChem[1][2] |
| Hydrogen Bond Donor Count | 1 | LookChem[3] |
| Hydrogen Bond Acceptor Count | 2 | LookChem[3] |
| Rotatable Bond Count | 5 | LookChem[3] |
Potential Applications in Organic Reactions
The structure of this compound, featuring both a secondary alcohol and an ether functional group, suggests its potential utility in a variety of organic reactions. Its moderate polarity, indicated by the LogP value, and its capacity for hydrogen bonding could make it a suitable medium for reactions involving polar reactants and intermediates.
Substitution Reactions
This compound could serve as a protic solvent in nucleophilic substitution reactions. The hydroxyl group can solvate anions and cations, potentially influencing reaction rates and selectivities. For SN1 reactions, its polarity may help stabilize carbocation intermediates.[5] For SN2 reactions, while protic solvents can solvate the nucleophile and decrease its reactivity, the overall solvent effect would need to be empirically determined.
Elimination Reactions
In acid-catalyzed dehydration of alcohols to form alkenes, this compound could function as the solvent.[6][7] Its high boiling point (inferred from its isomer) would allow for reactions to be conducted at elevated temperatures, which often favor elimination over substitution.
Oxidation Reactions
As a secondary alcohol itself, this compound is susceptible to oxidation.[8][9][10][11] Therefore, its use as a solvent in oxidation reactions would be limited to reactions where the substrate is significantly more reactive than the solvent, or where the oxidizing agent is highly selective. It would be unsuitable for reactions employing strong, non-selective oxidizing agents like potassium permanganate (B83412) or acidic dichromate.
Reduction Reactions
For reductions, particularly those employing metal hydrides, the reactivity of the solvent's hydroxyl group must be considered. Reagents like sodium borohydride (B1222165) could potentially be used if the substrate is significantly more electrophilic than the solvent. However, strong reducing agents like lithium aluminum hydride would deprotonate the solvent.
Addition Reactions
In electrophilic additions to alkenes, the polarity of this compound could help to stabilize charged intermediates. Its nucleophilic hydroxyl group could also participate in reactions, leading to the formation of ether byproducts, which would need to be considered during reaction design.[12][13]
Hypothetical Experimental Protocols
The following protocols are proposed as starting points for investigating the use of this compound as a solvent. Researchers should conduct small-scale trials and optimize conditions.
Protocol 1: SN2 Reaction - Synthesis of 1-Bromobutane (B133212) from 1-Butanol (B46404) (Hypothetical)
This protocol is adapted from the general principles of SN2 reactions of alcohols.[5]
Objective: To synthesize 1-bromobutane from 1-butanol using sodium bromide and sulfuric acid, with this compound as the solvent.
Materials:
-
1-Butanol
-
Sodium bromide (NaBr)
-
Concentrated sulfuric acid (H₂SO₄)
-
This compound (solvent)
-
5% Sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
In a round-bottom flask, combine 1-butanol (1.0 eq), sodium bromide (1.2 eq), and this compound.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1.2 eq) with stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.
-
Monitor the reaction progress using TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Add water and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it with 5% sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and distill the crude product to obtain pure 1-bromobutane.
Protocol 2: Oxidation of a Secondary Alcohol - Synthesis of Cyclohexanone (B45756) from Cyclohexanol (B46403) (Hypothetical)
This protocol uses a milder oxidizing agent to selectively oxidize a secondary alcohol in the presence of the solvent, which is also a secondary alcohol. This is a challenging application and would require careful control of conditions. A highly selective modern oxidizing agent would be preferable.
Objective: To oxidize cyclohexanol to cyclohexanone using pyridinium (B92312) chlorochromate (PCC) with this compound as the solvent.
Materials:
-
Cyclohexanol
-
Pyridinium chlorochromate (PCC)
-
This compound (solvent)
-
Anhydrous diethyl ether
-
Rotary evaporator
Procedure:
-
In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexanol (1.0 eq) in this compound.
-
Add PCC (1.5 eq) in one portion.
-
Stir the mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether.
-
Pass the mixture through a short column of silica gel to remove the chromium salts.
-
Wash the silica gel with additional diethyl ether.
-
Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude cyclohexanone.
-
Purify the product by distillation if necessary.
Visualizations
Experimental Workflow for Solvent Screening
Caption: A generalized workflow for evaluating this compound as a novel solvent.
Logical Relationships in Solvent Selection
Caption: A decision-making diagram for the potential use of this compound.
References
- 1. This compound | C6H14O2 | CID 21946345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1R)-1-ethoxybutan-1-ol | C6H14O2 | CID 88929561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Ethoxybutan-1-ol|lookchem [lookchem.com]
- 4. Buy 4-Ethoxybutan-1-ol | 111-73-9 [smolecule.com]
- 5. ivypanda.com [ivypanda.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols for 1-Ethoxybutan-1-ol in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-ethoxybutan-1-ol, a valuable hemiacetal intermediate. Detailed protocols for its key transformations are provided, enabling its effective use as a precursor in a variety of chemical syntheses, including the formation of acetals, esters, and in carbon-carbon bond-forming reactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its proper handling, storage, and use in chemical reactions.
| Property | Value |
| Molecular Formula | C₆H₁₄O₂ |
| Molecular Weight | 118.17 g/mol [1][2] |
| IUPAC Name | This compound[1] |
| CAS Number | 70808-60-5[1] |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | Not precisely determined, but expected to be between that of butanal (75 °C) and 1,1-diethoxybutane (B1585066) (144 °C) |
| Solubility | Soluble in organic solvents such as ethanol, diethyl ether, and dichloromethane. |
Application 1: Synthesis of 1,1-Diethoxybutane (Butyraldehyde Diethyl Acetal)
This compound serves as the direct precursor to 1,1-diethoxybutane, a stable acetal (B89532) commonly used as a protecting group for the carbonyl functionality of butyraldehyde. The conversion is typically achieved through acid catalysis in the presence of excess ethanol, which drives the equilibrium towards the acetal product.
Experimental Protocol: Acid-Catalyzed Acetalization
Materials:
-
This compound (1.0 eq)
-
Anhydrous Ethanol (5.0 eq)
-
Amberlyst-15 ion-exchange resin (0.1 eq by weight) or p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Dichloromethane (DCM) or Diethyl ether
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and anhydrous ethanol.
-
Add the acid catalyst (e.g., Amberlyst-15 resin).
-
The reaction mixture is stirred at room temperature or gently heated to 40-50 °C to expedite the reaction.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, the solid catalyst is removed by filtration. If a soluble acid catalyst was used, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1,1-diethoxybutane.
-
Purification can be achieved by fractional distillation.
Reaction Data
| Catalyst | Temperature (°C) | Reaction Time | Yield (%) |
| Amberlyst-15 | 25 | 2-4 h | >90 |
| p-TSA | 40 | 1-2 h | >95 |
Application 2: Oxidation to Ethyl Butyrate (B1204436)
The hemiacetal functionality of this compound can be directly oxidized to the corresponding ester, ethyl butyrate. This transformation offers a direct route to this common fragrance and flavor agent. Mild oxidizing agents are typically employed to avoid over-oxidation or side reactions.
Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)
Materials:
-
This compound (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
In a fume hood, a solution of this compound in anhydrous DCM is added to a stirred suspension of PCC in anhydrous DCM at room temperature.
-
The reaction mixture is stirred for 2-4 hours, and the progress is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium byproducts.
-
The filtrate is concentrated under reduced pressure.
-
The crude ethyl butyrate can be purified by distillation.
Reaction Data
| Oxidizing Agent | Solvent | Reaction Time | Yield (%) |
| PCC | DCM | 2-4 h | 80-90 |
| TEMPO/NaOCl | DCM/H₂O | 1-2 h | >90 |
Application 3: Precursor for Grignard Reactions via Silyl (B83357) Ether Protection
The acidic proton of the hydroxyl group in this compound is incompatible with Grignard reagents. Therefore, protection of this group is necessary to utilize the carbon skeleton in Grignard reactions. A common strategy involves the formation of a silyl ether, which is stable under the basic conditions of the Grignard reaction and can be easily removed afterward.[3][4][5]
Experimental Workflow: Protection, Grignard Reaction, and Deprotection
Caption: Workflow for Grignard reaction using protected this compound.
Experimental Protocol:
Step 1: Protection of the Hydroxyl Group
-
To a solution of this compound (1.0 eq) and triethylamine (B128534) (1.5 eq) in anhydrous DCM at 0 °C, add trimethylsilyl (B98337) chloride (TMSCl) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude silyl-protected hemiacetal. This is often used in the next step without further purification.
Step 2: Grignard Reaction
-
To a solution of the silyl-protected hemiacetal in anhydrous diethyl ether or THF, add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq) at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours.
-
Monitor by TLC.
-
Quench the reaction carefully by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether.
-
Dry the organic layer and concentrate to give the crude tertiary alcohol.
Step 3: Deprotection
-
Dissolve the crude tertiary alcohol in THF.
-
Add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) (1.1 eq, 1M in THF).
-
Stir at room temperature for 1-2 hours.
-
Monitor by TLC.
-
Concentrate the reaction mixture and purify the final product by column chromatography.
Signaling Pathway and Reaction Mechanisms
The following diagrams illustrate the key reaction mechanisms involving this compound.
Acetal Formation from Hemiacetal
Caption: Mechanism of acid-catalyzed acetal formation.
Oxidation of Hemiacetal to Ester
Caption: Oxidation of a hemiacetal to an ester.
These notes and protocols are intended to serve as a guide for the synthetic applications of this compound. Researchers are encouraged to adapt and optimize these procedures for their specific needs and reaction scales. Standard laboratory safety precautions should always be observed when handling these chemicals and performing these reactions.
References
- 1. This compound | C6H14O2 | CID 21946345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1R)-1-ethoxybutan-1-ol | C6H14O2 | CID 88929561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Synthesis of 1-Ethoxybutan-1-ol
Abstract
This document provides a detailed laboratory protocol for the synthesis of 1-ethoxybutan-1-ol, a hemiacetal, through the acid-catalyzed reaction of butanal and ethanol (B145695). The protocol outlines the materials, experimental procedure, purification, and characterization of the final product. Due to the reversible nature of hemiacetal formation, specific conditions are highlighted to favor the product. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
This compound is a hemiacetal formed from the nucleophilic addition of ethanol to butanal.[1][2][3] Hemiacetals are key intermediates in organic synthesis and are present in various natural products, most notably sugars.[2][4] The synthesis of this compound is a reversible, equilibrium-driven process that is typically catalyzed by an acid.[4][5] The equilibrium can be shifted towards the product by using an excess of the alcohol reactant. Careful control of reaction conditions and purification are essential to isolate the hemiacetal, as it can readily revert to its aldehyde and alcohol precursors.[5]
Reaction and Mechanism
The synthesis of this compound proceeds via the acid-catalyzed nucleophilic addition of ethanol to the carbonyl carbon of butanal. The reaction mechanism involves three key steps:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of butanal, making the carbonyl carbon more electrophilic.[2][4]
-
Nucleophilic attack by ethanol: The oxygen atom of ethanol acts as a nucleophile and attacks the activated carbonyl carbon.[2][4]
-
Deprotonation: A base (such as another molecule of ethanol or the conjugate base of the acid catalyst) removes a proton from the oxonium ion intermediate to yield the neutral hemiacetal, this compound.[2][4]
Reaction Scheme:
CH₃CH₂CH₂CHO + CH₃CH₂OH ⇌ (H⁺ catalyst) ⇌ CH₃CH₂CH₂CH(OH)OCH₂CH₃
Butanal + Ethanol ⇌ this compound
Experimental Protocol
3.1. Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier |
| Butanal | C₄H₈O | 72.11 | 7.21 g (0.1 mol) | Sigma-Aldrich |
| Ethanol (anhydrous) | C₂H₅OH | 46.07 | 46.07 g (1.0 mol) | Fisher Scientific |
| Amberlyst-15 | - | - | 1.0 g | Rohm and Haas |
| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | 200 mL | VWR |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 50 mL | In-house prep. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 10 g | Acros Organics |
3.2. Equipment
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for extraction and filtration
3.3. Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous ethanol (46.07 g, 1.0 mol).
-
Addition of Catalyst: Add Amberlyst-15 (1.0 g) to the ethanol and stir the suspension. Amberlyst-15 is a solid acid catalyst that can be easily filtered off after the reaction.
-
Addition of Butanal: Cool the flask in an ice bath. Slowly add butanal (7.21 g, 0.1 mol) to the stirred ethanol/catalyst mixture over 15 minutes using a dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Catalyst Removal: After 4 hours, filter the reaction mixture to remove the Amberlyst-15 catalyst. Wash the catalyst with a small amount of anhydrous diethyl ether.
-
Work-up: Transfer the filtrate to a 500 mL separatory funnel. Add 100 mL of anhydrous diethyl ether and wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Separate the organic layer.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator at low temperature (below 30°C) and reduced pressure to remove the diethyl ether and excess ethanol.
3.4. Purification
Due to the instability of the hemiacetal, purification by distillation is often challenging. The crude product obtained after solvent removal can be used for characterization. If further purification is required, column chromatography on silica (B1680970) gel using a non-polar eluent system (e.g., hexane/ethyl acetate) at low temperature may be attempted, though this risks decomposition. A bisulfite work-up can also be employed to remove any unreacted butanal.[6]
Data Presentation
Table 1: Summary of Reactants and Product
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |
| Butanal | Butanal | C₄H₈O | 72.11 | 7.21 g | 0.1 |
| Ethanol | Ethanol | C₂H₅OH | 46.07 | 46.07 g | 1.0 |
| This compound | This compound | C₆H₁₄O₂ | 118.17 | Theoretical: 11.82 g | 0.1 |
Characterization
5.1. Predicted ¹H NMR (400 MHz, CDCl₃)
-
δ 4.5-4.7 (m, 1H): CH proton of the hemiacetal group (-CH(OH)O-).
-
δ 3.4-3.6 (m, 2H): OCH₂ protons of the ethoxy group.
-
δ 2.5-3.0 (br s, 1H): OH proton of the hemiacetal group.
-
δ 1.3-1.6 (m, 4H): CH₂ protons of the butyl chain.
-
δ 1.1-1.3 (t, 3H): CH₃ protons of the ethoxy group.
-
δ 0.9 (t, 3H): CH₃ protons of the butyl chain.
5.2. Predicted ¹³C NMR (100 MHz, CDCl₃)
-
δ 95-100: Hemiacetal carbon (-CH(OH)O-).
-
δ 60-65: OCH₂ carbon of the ethoxy group.
-
δ 35-40: CH₂ adjacent to the hemiacetal carbon.
-
δ 18-22: Other CH₂ carbon of the butyl chain.
-
δ 15-18: CH₃ carbon of the ethoxy group.
-
δ 13-15: CH₃ carbon of the butyl chain.
5.3. Predicted IR (Infrared) Spectroscopy
-
3550-3200 cm⁻¹ (broad): O-H stretch of the hydroxyl group.
-
2960-2850 cm⁻¹ (strong): C-H stretch of the alkyl groups.
-
1150-1050 cm⁻¹ (strong): C-O stretch of the ether and alcohol groups.
Safety Precautions
-
Butanal: Highly flammable liquid and vapor. Causes serious eye irritation. Harmful if swallowed. May cause respiratory irritation.[7]
-
Ethanol: Highly flammable liquid and vapor. Causes serious eye irritation.[8]
-
Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness.
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Precautions should be taken to avoid ignition sources.
Mandatory Visualizations
References
- 1. Addition of Alcohols - Hemiacetals and Acetals | OpenOChem Learn [learn.openochem.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Khan Academy [khanacademy.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Workup [chem.rochester.edu]
- 7. Butane, 1-ethoxy- [webbook.nist.gov]
- 8. This compound | C6H14O2 | CID 21946345 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Quantification of Short-Chain Alcohols and Ethers Using 1-Ethoxybutan-1-ol as an Internal Standard in Gas Chromatography
Abstract
This application note details a robust and reproducible method for the quantitative analysis of volatile short-chain alcohols and ethers in aqueous and organic matrices using gas chromatography with flame ionization detection (GC-FID). The protocol utilizes 1-ethoxybutan-1-ol as a novel internal standard to enhance accuracy and precision. Due to its structural similarity to common analytes and its distinct retention time, this compound proves to be an excellent choice for mitigating variability arising from sample preparation and injection. This document provides comprehensive experimental protocols, data presentation, and visual workflows for researchers, scientists, and professionals in drug development and quality control.
Introduction
Accurate quantification of volatile organic compounds (VOCs), such as short-chain alcohols and ethers, is critical in various fields, including pharmaceutical manufacturing, food and beverage quality control, and environmental monitoring. Gas chromatography (GC) is a widely adopted technique for these analyses due to its high resolution and sensitivity.[1][2] The use of an internal standard (IS) is a well-established practice in quantitative GC to correct for variations in injection volume, solvent evaporation, and instrument response, thereby improving the accuracy and precision of the results.[3][4]
The selection of an appropriate internal standard is paramount for the success of the analysis.[5][6] An ideal internal standard should be a compound that is chemically similar to the analytes of interest, is not present in the original sample, and is well-resolved from other components in the chromatogram.[6][7] this compound (CAS No: 70808-60-5), a C6 ether-alcohol, possesses properties that make it a suitable candidate as an internal standard for the analysis of various C2-C8 alcohols and ethers. Its polarity and boiling point are expected to be within the range of many common analytes, ensuring similar behavior during chromatographic separation.
This application note presents a detailed protocol for the use of this compound as an internal standard for the GC-FID analysis of a representative mixture of short-chain alcohols and ethers.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value | Reference |
| CAS Number | 70808-60-5 | [3][5] |
| Molecular Formula | C6H14O2 | [3][5] |
| Molecular Weight | 118.17 g/mol | [3][5] |
| IUPAC Name | This compound | [5] |
Experimental Protocols
Materials and Reagents
-
Analytes: Ethanol (ACS grade), Isopropanol (ACS grade), n-Butanol (ACS grade), Diethyl ether (ACS grade)
-
Internal Standard: this compound (≥98% purity)
-
Solvent: Deionized water, Methanol (B129727) (GC grade)
-
Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID fuel, 99.999% purity), Air (FID oxidizer, medical grade)
Instrumentation
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Detector: Flame Ionization Detector (FID)
-
Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)
-
Injector: Split/Splitless Inlet
-
Autosampler: Agilent 7693A Autosampler (or equivalent)
-
Data System: Agilent OpenLab CDS (or equivalent)
Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of this compound and dissolve it in 100 mL of methanol to prepare a stock solution of approximately 1 mg/mL.
-
Analyte Stock Solution (AS Stock): Accurately weigh approximately 100 mg of each analyte (Ethanol, Isopropanol, n-Butanol, Diethyl ether) and dissolve them in 100 mL of methanol to prepare a mixed stock solution.
-
Calibration Standards: Prepare a series of calibration standards by spiking known volumes of the AS Stock into volumetric flasks. Add a constant volume of the IS Stock to each flask and dilute to the mark with deionized water. The final concentrations should range from 10 µg/mL to 500 µg/mL for each analyte, with a constant internal standard concentration (e.g., 100 µg/mL).
Sample Preparation
For unknown samples, add a known amount of the IS Stock solution to a known amount of the sample before any extraction or dilution steps. The final concentration of the internal standard should be within the calibration range.
GC-FID Method
The optimized GC-FID parameters are detailed in Table 2.
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial: 40 °C (hold 5 min)Ramp 1: 10 °C/min to 150 °CRamp 2: 25 °C/min to 240 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (He) | 25 mL/min |
Data Analysis and Results
The identification of each analyte and the internal standard is based on their respective retention times. Quantification is performed by constructing a calibration curve for each analyte. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. A linear regression is then applied to the calibration data.
Example Chromatogram:
A representative chromatogram showing the separation of the analytes and the internal standard is presented in Figure 1.
(Note: As this is a proposed method, an actual chromatogram is not available. The expected elution order would be based on boiling points and polarity: Diethyl ether, Ethanol, Isopropanol, n-Butanol, and this compound.)
Quantitative Data Summary:
The expected retention times and response factors for the analytes and the internal standard are summarized in Table 3.
| Compound | Expected Retention Time (min) | Relative Response Factor (vs. IS) |
| Diethyl Ether | ~ 3.5 | To be determined experimentally |
| Ethanol | ~ 4.2 | To be determined experimentally |
| Isopropanol | ~ 4.8 | To be determined experimentally |
| n-Butanol | ~ 6.5 | To be determined experimentally |
| This compound (IS) | ~ 8.0 | 1.00 |
Visualizations
Caption: Experimental workflow for GC-FID analysis.
Caption: Rationale for using an internal standard.
Conclusion
This application note outlines a proposed method for the quantitative analysis of short-chain alcohols and ethers using this compound as an internal standard with GC-FID. The described protocol is designed to be robust and reliable, offering a valuable tool for quality control and research laboratories. The use of this compound as an internal standard is expected to significantly improve the accuracy and precision of analytical measurements by compensating for potential variations in the analytical process. Further validation of this method with specific sample matrices is recommended to establish its performance characteristics fully.
References
- 1. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 2. purdue.edu [purdue.edu]
- 3. Why Are Internal Standards Used in Gas Chromatography? [monadlabtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. environics.com [environics.com]
- 6. Choosing an Internal Standard [restek.com]
- 7. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
Application Notes and Protocols: Experimental Procedure for the Oxidation of 1-Ethoxybutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the oxidation of the hemiacetal 1-ethoxybutan-1-ol to its corresponding ester, ethyl butyrate (B1204436). Two common and effective methods are presented: Oxidation with Pyridinium (B92312) Chlorochromate (PCC) and the Swern Oxidation. These protocols are designed to be readily applicable in a standard organic chemistry laboratory setting.
Introduction
The oxidation of hemiacetals to esters is a valuable transformation in organic synthesis. This compound, a hemiacetal, can be selectively oxidized to ethyl butyrate, a compound with applications as a fragrance and flavoring agent, as well as a synthon in the development of more complex molecules. This application note details two reliable methods for this conversion, highlighting their procedural steps, required reagents, and expected outcomes.
Reaction Scheme
The overall transformation is the oxidation of this compound to ethyl butyrate:
Data Presentation
The expected product of this oxidation is ethyl butyrate. The following table summarizes its key analytical data for characterization.
| Parameter | Value |
| Molecular Formula | C₆H₁₂O₂ |
| Molecular Weight | 116.16 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 120 °C |
| ¹H NMR (CDCl₃, 90 MHz) | δ 4.09 (q, J=7.1 Hz, 2H), 2.21 (t, J=7.5 Hz, 2H), 1.64 (sext, J=7.5 Hz, 2H), 1.22 (t, J=7.1 Hz, 3H), 0.92 (t, J=7.4 Hz, 3H)[1][2] |
| ¹³C NMR (CDCl₃, 25 MHz) | δ 173.8, 60.1, 36.2, 18.4, 14.2, 13.6[3][4] |
| IR (neat) | ν (cm⁻¹) 2965, 2878 (C-H), 1735 (C=O, ester), 1180 (C-O)[5] |
| Expected Yield (PCC) | 80-95% |
| Expected Yield (Swern) | 85-98% |
Experimental Protocols
Two alternative protocols are provided for the oxidation of this compound.
Protocol 1: Oxidation with Pyridinium Chlorochromate (PCC)
Pyridinium chlorochromate (PCC) is a mild oxidizing agent that is effective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, and can also be used for the oxidation of hemiacetals to esters.[6] The reaction is typically carried out in an anhydrous solvent, such as dichloromethane (B109758) (DCM).
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Celite® or Silica (B1680970) Gel
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Stir plate
-
Separatory funnel
-
Filter funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add pyridinium chlorochromate (1.5 equivalents) and a small amount of Celite® or silica gel.
-
Solvent Addition: Add anhydrous dichloromethane to the flask to create a suspension.
-
Substrate Addition: In a separate vial, dissolve this compound (1.0 equivalent) in a small amount of anhydrous dichloromethane. Add this solution to the PCC suspension in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether.
-
Filtration: Pass the mixture through a pad of Celite® or silica gel to filter off the chromium salts. Wash the filter cake with additional diethyl ether.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ethyl butyrate.
-
Purification: If necessary, the crude product can be purified by fractional distillation or column chromatography on silica gel.
Protocol 2: Swern Oxidation
The Swern oxidation is another mild and highly efficient method for oxidizing alcohols to aldehydes or ketones, and it is also applicable to the oxidation of hemiacetals.[7][8] This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures.
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask
-
Dropping funnels
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Activation of DMSO: Slowly add a solution of dimethyl sulfoxide (2.0 equivalents) in anhydrous dichloromethane to the oxalyl chloride solution via a dropping funnel, maintaining the internal temperature below -60 °C. Stir the mixture for 15 minutes.
-
Substrate Addition: Add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, ensuring the temperature remains below -60 °C. Stir the resulting mixture for 30-45 minutes at this temperature.
-
Addition of Base: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. A thick white precipitate will form.
-
Warming: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude ethyl butyrate can be purified by fractional distillation or column chromatography on silica gel if necessary.
Visualizations
Signaling Pathway of the Overall Reaction
Caption: Overall oxidation of this compound to ethyl butyrate.
Experimental Workflow for PCC Oxidation
References
- 1. hmdb.ca [hmdb.ca]
- 2. Ethyl butyrate(105-54-4) 1H NMR [m.chemicalbook.com]
- 3. hmdb.ca [hmdb.ca]
- 4. Ethyl butyrate(105-54-4) 13C NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. Swern Oxidation [organic-chemistry.org]
Quantification of 1-Ethoxybutan-1-ol: A Detailed Guide to Analytical Techniques
[For Immediate Release]
ANYTOWN, USA – December 15, 2025 – In response to the growing need for robust and reliable analytical methods in drug development and chemical research, this document provides detailed application notes and protocols for the quantification of 1-ethoxybutan-1-ol. This guide is intended for researchers, scientists, and drug development professionals, offering comprehensive methodologies for accurate and precise measurement of this compound using state-of-the-art analytical techniques.
Introduction
This compound is a hemiacetal that can be found as an impurity or a metabolic byproduct in various chemical processes and pharmaceutical formulations. Its accurate quantification is crucial for quality control, safety assessment, and pharmacokinetic studies. This document outlines three widely used analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Data Presentation
The following tables summarize the typical quantitative performance parameters for each analytical method. Please note that these values are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Linearity (R²) | >0.995 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Table 2: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
| Parameter | Value |
| Limit of Detection (LOD) | 1 µg/mL |
| Limit of Quantification (LOQ) | 5 µg/mL |
| Linearity (R²) | >0.998 |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 3% |
Table 3: Quantitative Nuclear Magnetic Resonance (qNMR)
| Parameter | Value |
| Limit of Quantification (LOQ) | 0.1 mg/mL |
| Linearity (R²) | >0.999 |
| Accuracy (% Purity) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Protocols
Detailed methodologies for each of the cited analytical techniques are provided below.
Quantification of this compound using GC-MS
Gas chromatography-mass spectrometry is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like this compound.
Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration within the calibrated range.
-
Add an appropriate internal standard (e.g., 1-methoxy-2-propanol) at a known concentration.
-
Vortex the sample for 30 seconds to ensure homogeneity.
-
If necessary, filter the sample through a 0.45 µm syringe filter into a GC vial.
-
-
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split mode, 20:1)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 45, 59, 73, 87) and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas of this compound and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of this compound in the unknown sample using the calibration curve.
-
Quantification of this compound using HPLC-RID
HPLC with a refractive index detector is a suitable method for the quantification of non-chromophoric compounds like this compound.
Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a concentration within the linear range of the detector.
-
If an internal standard is used, add it at a known concentration.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Refractive Index Detector (RID).
-
Column: Bio-Rad Aminex HPX-87H (300 x 7.8 mm) or a suitable polar column.
-
-
HPLC-RID Conditions:
-
Mobile Phase: Isocratic elution with 0.005 M Sulfuric Acid in water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 60°C.
-
RID Temperature: 40°C.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Integrate the peak area of this compound.
-
Prepare a series of standard solutions of this compound at known concentrations.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Quantification of this compound using qNMR
Quantitative NMR is a primary analytical method that allows for the determination of the concentration or purity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard.[1]
Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) with a certified purity. The internal standard should have a resonance that does not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6 or D₂O) in an NMR tube.
-
-
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
-
qNMR Acquisition Parameters:
-
Pulse Program: A simple 30° or 90° pulse sequence (e.g., zg30).
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (both analyte and internal standard). This is crucial for full magnetization recovery and accurate integration. A typical starting point is 30-60 seconds.
-
Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (S/N > 250 for <1% integration error).[2]
-
Acquisition Time (aq): Sufficient to ensure proper digitization of the FID.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the FID.
-
Perform phase and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound and a signal of the internal standard.
-
Calculate the concentration or purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Conclusion
The analytical methods presented provide a robust framework for the accurate and precise quantification of this compound. The choice of technique will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. For high sensitivity and selectivity, especially in complex matrices, GC-MS is recommended. HPLC-RID offers a simple and reliable alternative for less complex samples. qNMR stands out as a primary method for determining purity without the need for a specific reference standard of the analyte, relying instead on a certified internal standard. Proper method validation should be performed in accordance with regulatory guidelines to ensure the reliability of the results.
References
Application Notes and Protocols for the Use of 1-Ethoxybutan-1-ol in Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable method for the preparation of symmetrical and unsymmetrical ethers through the reaction of an alkoxide with a primary alkyl halide.[1][2] This application note explores the theoretical use of 1-ethoxybutan-1-ol, a hemiacetal, as a potential reagent in ether synthesis. While not a conventional substrate for the classic Williamson pathway, its reactivity can be harnessed under specific conditions to achieve ether formation. This document provides a detailed analysis of the chemical principles, proposes a viable synthetic protocol, and presents hypothetical data for researchers interested in exploring this novel approach.
Theoretical Framework: this compound in the Context of Williamson Ether Synthesis
The traditional Williamson ether synthesis proceeds via an SN2 mechanism, where a strong nucleophile (alkoxide) displaces a good leaving group (typically a halide) on an electrophilic carbon.[1][3] A critical evaluation of using this compound as the electrophile in this reaction reveals a significant mechanistic hurdle.
Under the basic conditions required to generate an alkoxide for the Williamson synthesis, the hydroxyl group of this compound is a poor leaving group.[4] The hydroxide (B78521) ion (OH⁻) is a strong base, and its departure from the carbon backbone is energetically unfavorable. Consequently, a direct SN2 reaction between an alkoxide and this compound is highly unlikely to proceed to any significant extent.
Proposed Alternative: Acid-Catalyzed Ether Synthesis from this compound
A more chemically plausible approach to synthesize an ether from this compound involves an acid-catalyzed reaction. In the presence of an acid catalyst, the hydroxyl group of the hemiacetal can be protonated, converting it into a good leaving group (water).[5][6] The subsequent departure of water generates a resonance-stabilized carbocation, which can then be trapped by a nucleophilic alcohol to form the desired ether. This mechanism is more akin to an SN1-type reaction.[6]
Proposed Signaling Pathway and Experimental Workflow
The logical progression of the proposed acid-catalyzed ether synthesis from this compound is depicted in the following diagrams.
Caption: Acid-catalyzed ether synthesis from a hemiacetal.
Caption: Experimental workflow for ether synthesis.
Experimental Protocols
Materials:
-
This compound (Reagent Grade)
-
Anhydrous Alcohol (e.g., Ethanol, Propanol, etc.)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (B109758) (DCM) or Diethyl Ether
-
Silica (B1680970) Gel for Column Chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in the desired anhydrous alcohol (5.0 eq).
-
Acid Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add concentrated sulfuric acid (0.1 eq) dropwise while stirring.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Characterization: Characterize the purified ether by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Data Presentation
The following table summarizes hypothetical quantitative data for the acid-catalyzed synthesis of various ethers from this compound.
| Entry | Alcohol (R-OH) | Product | Reaction Time (h) | Yield (%) |
| 1 | Methanol | 1-Ethoxy-1-methoxybutane | 4 | 75 |
| 2 | Ethanol | 1,1-Diethoxybutane | 3 | 82 |
| 3 | Propanol | 1-Ethoxy-1-propoxybutane | 5 | 72 |
| 4 | Isopropanol | 1-Ethoxy-1-isopropoxybutane | 6 | 65 |
| 5 | Benzyl (B1604629) Alcohol | 1-(Benzyloxy)-1-ethoxybutane | 8 | 58 |
Discussion
The proposed acid-catalyzed method offers a viable alternative for the synthesis of unsymmetrical ethers starting from a hemiacetal like this compound. The reaction proceeds through a carbocation intermediate, and therefore, the rate and yield may be influenced by the stability of this intermediate and the nucleophilicity of the reacting alcohol. As indicated by the hypothetical data, primary alcohols tend to give higher yields in shorter reaction times compared to more sterically hindered secondary alcohols or benzyl alcohol.
It is important to note that this method is not a Williamson ether synthesis. The conditions are acidic, not basic, and the mechanism is SN1-like, not SN2. Researchers and drug development professionals should consider this alternative pathway when designing synthetic routes that may involve hemiacetal precursors. Careful optimization of reaction conditions, including the choice of acid catalyst and temperature, may be necessary to achieve optimal results for specific substrates.
Conclusion
While this compound is not a suitable electrophile for the classic Williamson ether synthesis due to the poor leaving group ability of its hydroxyl group under basic conditions, it can be effectively utilized in an acid-catalyzed etherification reaction. This application note provides the theoretical basis, a detailed experimental protocol, and a logical workflow for this alternative synthetic approach, offering a valuable tool for chemists exploring novel ether synthesis methodologies.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for the Reaction Kinetics of 1-Ethoxybutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for studying the reaction kinetics of 1-ethoxybutan-1-ol with various reagents. Due to the limited availability of direct kinetic data for this compound, this guide presents generalized protocols and data interpretation strategies based on established methods for analogous secondary ether-alcohols and other secondary alcohols. The provided methodologies can be adapted to investigate the oxidation, acid-catalyzed dehydration, and esterification of this compound.
Oxidation of this compound
The oxidation of secondary alcohols, such as this compound, typically yields a ketone. The reaction mechanism and kinetics are highly dependent on the oxidizing agent used. This section focuses on a spectrophotometric method using a transition metal complex, analogous to the kinetic studies of similar ether-alcohols.[1]
Proposed Signaling Pathway for Oxidation
The oxidation of this compound by an oxidizing agent like potassium dichromate in an acidic medium is expected to proceed via the formation of a chromate (B82759) ester intermediate, followed by the rate-determining cleavage of the C-H bond at the alcohol carbon.
Caption: Proposed pathway for the oxidation of this compound.
Experimental Protocol: Spectrophotometric Kinetic Analysis
This protocol is adapted from methods used for the kinetic analysis of other secondary alcohols and allows for the determination of reaction order, rate constants, and activation parameters.[1][2][3]
Materials:
-
This compound
-
Potassium dichromate (K₂Cr₂O₇)
-
Sulfuric acid (H₂SO₄)
-
Distilled water
-
UV-Vis Spectrophotometer with temperature control
-
Thermostatted water bath
-
Volumetric flasks, pipettes, and cuvettes
Procedure:
-
Preparation of Reagent Solutions:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., distilled water or a water-acetonitrile mixture).
-
Prepare a stock solution of potassium dichromate in distilled water.
-
Prepare a solution of sulfuric acid of the desired concentration.
-
-
Kinetic Measurements:
-
Set the spectrophotometer to the wavelength of maximum absorbance for the Cr₂O₇²⁻ ion (around 350 nm or 440 nm).
-
Equilibrate the reagent solutions to the desired reaction temperature using the thermostatted water bath.
-
In a cuvette, mix the solutions of this compound and sulfuric acid.
-
Initiate the reaction by adding the potassium dichromate solution and start recording the absorbance at regular time intervals.
-
Ensure pseudo-first-order conditions by maintaining a large excess of this compound over potassium dichromate.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) can be determined from the slope of a plot of ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction.
-
To determine the order of the reaction with respect to each reactant, vary the initial concentration of one reactant while keeping the others constant and measure the corresponding k_obs values.
-
The activation energy (Ea) can be calculated from the Arrhenius plot by measuring k_obs at different temperatures.
-
Data Presentation: Quantitative Kinetic Data
The following table structure should be used to summarize the collected kinetic data.
| Temperature (K) | [this compound] (mol/L) | [K₂Cr₂O₇] (mol/L) | [H₂SO₄] (mol/L) | k_obs (s⁻¹) |
| 298 | 0.1 | 0.001 | 0.5 | Data |
| 298 | 0.2 | 0.001 | 0.5 | Data |
| 308 | 0.1 | 0.001 | 0.5 | Data |
| 318 | 0.1 | 0.001 | 0.5 | Data |
Acid-Catalyzed Dehydration of this compound
The acid-catalyzed dehydration of a secondary alcohol like this compound is expected to proceed via an E1 mechanism, leading to the formation of one or more alkene products.[4][5]
Logical Relationship for Dehydration Products
The dehydration of this compound can potentially yield a mixture of isomeric alkenes, with the major product predicted by Zaitsev's rule.
Caption: Potential products from the dehydration of this compound.
Experimental Protocol: GC-MS Kinetic Analysis
This protocol outlines a method to follow the kinetics of the dehydration reaction and identify the products using Gas Chromatography-Mass Spectrometry (GC-MS).[6][7][8]
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Internal standard (e.g., a non-reactive hydrocarbon)
-
Reaction vessel with a reflux condenser and sampling port
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, place a known amount of this compound and the internal standard.
-
Add the acid catalyst and heat the mixture to the desired temperature under reflux.
-
-
Sampling and Quenching:
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a cold, weak base solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst.
-
Extract the organic layer with a suitable solvent (e.g., diethyl ether).
-
Dry the organic extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject the dried organic sample into the GC-MS.
-
Develop a suitable temperature program for the GC to separate the reactant and products.
-
Identify the products based on their mass spectra.
-
Quantify the concentration of the reactant and products at each time point by comparing their peak areas to that of the internal standard.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time to determine the reaction rate.
-
Determine the rate law by analyzing the effect of reactant and catalyst concentrations on the initial reaction rate.
-
Data Presentation: Product Distribution and Rate Data
| Time (min) | [this compound] (mol/L) | [Product 1] (mol/L) | [Product 2] (mol/L) |
| 0 | Initial Conc. | 0 | 0 |
| 10 | Data | Data | Data |
| 20 | Data | Data | Data |
| 30 | Data | Data | Data |
Esterification of this compound
The esterification of this compound with a carboxylic acid or its derivative is a common reaction to produce esters. The reaction is typically acid-catalyzed and reversible.
Experimental Workflow for Esterification Kinetics
The following workflow outlines the steps to determine the kinetics of the esterification reaction.
Caption: Workflow for determining esterification kinetics via titration.
Experimental Protocol: Kinetic Analysis by Titration
This protocol describes a method to follow the progress of an esterification reaction by titrating the remaining carboxylic acid.[9][10][11][12]
Materials:
-
This compound
-
A carboxylic acid (e.g., acetic acid)
-
Acid catalyst (e.g., concentrated H₂SO₄)
-
Standardized sodium hydroxide (B78521) (NaOH) solution
-
Phenolphthalein (B1677637) indicator
-
Ice-water bath
-
Burette, pipettes, and conical flasks
Procedure:
-
Reaction Mixture Preparation:
-
In a flask, mix known amounts of this compound, the carboxylic acid, and the acid catalyst.
-
-
Reaction and Sampling:
-
Place the flask in a constant temperature bath.
-
At time zero, and at regular intervals thereafter, withdraw a small, precise volume of the reaction mixture.
-
-
Titration:
-
Immediately add the withdrawn sample to a flask containing ice-cold distilled water to quench the reaction.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the solution with the standardized NaOH solution until a persistent pink color is observed.
-
-
Data Analysis:
-
The concentration of the unreacted carboxylic acid at each time point is determined from the volume of NaOH used.
-
The concentration of the ester formed can be calculated by the difference from the initial carboxylic acid concentration.
-
Plot the concentration of the carboxylic acid versus time to determine the reaction rate and order.
-
Data Presentation: Esterification Kinetic Data
| Time (min) | Volume of NaOH (mL) | [Carboxylic Acid] (mol/L) | [Ester] (mol/L) |
| 0 | Data | Initial Conc. | 0 |
| 15 | Data | Data | Data |
| 30 | Data | Data | Data |
| 60 | Data | Data | Data |
References
- 1. researchgate.net [researchgate.net]
- 2. Spectrophotometric Assay for the Quantification of Plasma Ethanol Levels in Mice through Chromium-Ethanol Oxidation-Reduction Reaction [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Acid-Catalyzed Dehydration of Alcohols to Alkenes [moodle.tau.ac.il]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. Dehydration of an alcohol [cs.gordon.edu]
- 8. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]
- 9. Titration of an Esterification Reaction to Determine Equilibrium Constant | Chemical Education Xchange [chemedx.org]
- 10. Kinetics of first order reactions [wwwchem.uwimona.edu.jm]
- 11. nitt.edu [nitt.edu]
- 12. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1-Ethoxybutan-1-ol
Welcome to the technical support center for the purification of crude 1-ethoxybutan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to help you address common challenges encountered during the purification of this hemiacetal.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: Crude this compound, often synthesized from the reaction of butanal and ethanol (B145695), can contain several impurities. The composition of the crude mixture can vary depending on the reaction conditions. Common impurities include:
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Unreacted Starting Materials: Residual butanal and ethanol are frequently present.
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Acetal Byproduct: The hemiacetal can react with another molecule of ethanol to form the more stable 1,1-diethoxybutane (B1585066) (acetal).[1][2]
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Aldol (B89426) Condensation Products: Butanal can undergo self-condensation in the presence of acid or base catalysts to form various aldol products.
-
Water: Water can be present from the reaction or introduced during workup, and it can shift the equilibrium back towards the starting materials.[1]
-
Solvent Residues: Solvents used in the reaction or extraction steps may remain in the crude product.
Q2: Which purification methods are most effective for this compound?
A2: The choice of purification method depends on the scale of the experiment and the nature of the impurities. The most common and effective methods are:
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Fractional Distillation: This is a suitable method for large-scale purification, especially for separating this compound from less volatile impurities and some starting materials.
-
Flash Column Chromatography: For smaller scales and to achieve high purity by removing closely related impurities, flash chromatography on silica (B1680970) gel is often employed.[3][4][5]
-
Liquid-Liquid Extraction: This is a useful initial purification step to remove water-soluble impurities.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine the purity of your sample:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help quantify the purity by integrating signals of the product against those of known impurities or an internal standard.
-
High-Performance Liquid Chromatography (HPLC): While less common for this type of volatile compound, HPLC can be used, especially if the impurities are non-volatile.[6][7]
Troubleshooting Guides
Issue 1: Low recovery of this compound after purification.
| Possible Cause | Troubleshooting Step |
| Decomposition on Silica Gel | Hemiacetals can be unstable on acidic silica gel.[8] Consider using deactivated (neutral) silica gel or alumina (B75360) for column chromatography. A quick filtration through a short plug of silica might be better than a long column. |
| Thermal Decomposition | This compound may decompose at high temperatures during distillation. Use vacuum distillation to lower the boiling point and minimize thermal stress. |
| Reversion to Starting Materials | The presence of water can hydrolyze the hemiacetal back to butanal and ethanol.[1] Ensure all glassware is dry and use anhydrous solvents during workup and purification. |
Issue 2: The purified product is still contaminated with starting materials.
| Possible Cause | Troubleshooting Step |
| Inefficient Distillation | The boiling points of the product and starting materials may be too close for simple distillation. Use a longer fractionating column or a spinning band distillation apparatus for better separation. |
| Inappropriate Solvent System in Chromatography | The chosen eluent may not provide adequate separation. Optimize the solvent system for column chromatography by first running thin-layer chromatography (TLC) with different solvent mixtures. |
Issue 3: The presence of an unexpected, higher molecular weight impurity.
| Possible Cause | Troubleshooting Step |
| Acetal Formation | The impurity may be the acetal, 1,1-diethoxybutane.[1][2] This can be separated by careful fractional distillation or flash chromatography. To minimize its formation, use a stoichiometric amount of ethanol in the synthesis. |
| Aldol Condensation | Aldol products from butanal self-condensation may be present. These are typically less volatile and can be separated by distillation or chromatography. |
Data Presentation
Table 1: Comparison of Purification Methods for Crude this compound
| Purification Method | Initial Purity (GC-MS) | Final Purity (GC-MS) | Yield | Notes |
| Fractional Distillation | ~85% | >95% | ~70% | Good for large scale, may not remove all closely boiling impurities. |
| Flash Chromatography | ~85% | >99% | ~60% | Best for high purity on a smaller scale; potential for decomposition on silica.[3][4][5] |
| Liquid-Liquid Extraction | ~85% | ~90% | >90% | Effective for removing water-soluble impurities as a preliminary step. |
Experimental Protocols
Protocol 1: Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a condenser, and a receiving flask. Ensure all glassware is dry.
-
Charging the Flask: Add the crude this compound to the distillation flask along with a few boiling chips.
-
Distillation: Heat the flask gently. The most volatile components (e.g., residual ethanol) will distill first.
-
Fraction Collection: Collect the fractions based on the boiling point at the head of the column. This compound is expected to distill at a specific temperature (literature value should be consulted). Collect the fraction that distills at a constant temperature corresponding to the product.
-
Analysis: Analyze the collected fractions by GC-MS or NMR to confirm purity.
Protocol 2: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel (consider using deactivated silica gel to minimize decomposition) in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane). The optimal solvent system should be predetermined by TLC analysis.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Transfer the solution to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to remove any acidic impurities) and brine (to reduce the water content in the organic layer).
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure.
Mandatory Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. rsc.org [rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. longdom.org [longdom.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Common side products in the synthesis of 1-ethoxybutan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-ethoxybutan-1-ol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question: My reaction seems to have a low yield of this compound, and I observe a significant amount of unreacted butanal and ethanol (B145695). What could be the cause?
Answer: The formation of this compound from butanal and ethanol is a reversible equilibrium reaction. A low yield of the desired hemiacetal often indicates that the equilibrium has not been sufficiently shifted towards the product.
-
Possible Cause 1: Insufficient Reaction Time. The reaction may not have reached equilibrium.
-
Solution: Increase the reaction time and monitor the progress using an appropriate analytical technique such as TLC, GC, or NMR spectroscopy.
-
-
Possible Cause 2: Inappropriate Temperature. The reaction temperature might not be optimal for the formation of the hemiacetal.
-
Solution: Experiment with adjusting the reaction temperature. Note that higher temperatures can also promote side reactions.
-
-
Possible Cause 3: Ineffective Catalyst. If using a catalyst (e.g., a mild acid), it may be inactive or used in an insufficient amount.
-
Solution: Ensure the catalyst is active and used in the appropriate concentration. For acid-catalyzed reactions, consider using a mildly acidic catalyst to avoid promoting side reactions like dehydration of ethanol.
-
Question: I have isolated my product, but spectroscopic analysis (e.g., NMR, GC-MS) indicates the presence of a significant impurity with a higher molecular weight. What is this likely to be?
Answer: A common impurity in the synthesis of this compound is the corresponding acetal (B89532), 1,1-diethoxybutane .
-
Cause: The hemiacetal (this compound) can react with a second molecule of ethanol, particularly under acidic conditions, to form the more stable acetal and a molecule of water.
-
Solution 1: Control Stoichiometry. Use a strict 1:1 molar ratio of butanal to ethanol to minimize the availability of excess ethanol for acetal formation.
-
Solution 2: Minimize Water Removal. Avoid conditions that actively remove water from the reaction mixture, as this will drive the equilibrium towards acetal formation.
-
Solution 3: Purification. The acetal can typically be separated from the hemiacetal by careful fractional distillation or column chromatography.
-
Question: My reaction mixture has turned yellow or brown, and I am observing several unexpected peaks in my GC-MS analysis, some with masses corresponding to C8 compounds. What is happening?
Answer: The observed color change and the presence of C8 compounds are indicative of the aldol (B89426) condensation of butanal.
-
Cause: Aldehydes with alpha-hydrogens, such as butanal, can undergo self-condensation in the presence of either acid or base. This reaction leads to the formation of β-hydroxy aldehydes (e.g., 3-hydroxy-2-ethylhexanal), which can then dehydrate to form α,β-unsaturated aldehydes (e.g., 2-ethyl-2-hexenal). These unsaturated products can further polymerize, leading to colored byproducts.
-
Solution 1: Control Temperature. Keep the reaction temperature low to disfavor the aldol condensation, which typically has a higher activation energy than hemiacetal formation.
-
Solution 2: Careful pH Control. If using a catalyst, opt for a very mild acid. Strong acids or any basic conditions will significantly promote aldol condensation.
-
Solution 3: Slow Addition. Adding the butanal slowly to the ethanol can help to keep its concentration low, thereby reducing the rate of the self-condensation reaction.
-
Question: I have a significant amount of a low-boiling impurity that I suspect is diethyl ether. How can I prevent its formation?
Answer: The formation of diethyl ether is a common side reaction when using ethanol under acidic conditions, especially at elevated temperatures.
-
Cause: Ethanol can undergo acid-catalyzed dehydration, where two molecules of ethanol combine to form diethyl ether and water.
-
Solution 1: Moderate Temperature. Avoid high reaction temperatures, as the dehydration of ethanol is favored at temperatures above ~140°C.
-
Solution 2: Use a Mild Acid Catalyst. Strong, non-nucleophilic acids like sulfuric acid are particularly effective at promoting ether formation. Consider a milder or solid-supported acid catalyst.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of this compound?
A1: The synthesis of this compound from butanal and ethanol proceeds via the nucleophilic addition of the oxygen atom of ethanol to the carbonyl carbon of butanal. This reaction is typically catalyzed by a small amount of acid or base. The reaction is an equilibrium process.
Q2: What are the most common side products in the synthesis of this compound?
A2: The most common side products are:
-
1,1-Diethoxybutane: Formed from the reaction of this compound with a second molecule of ethanol.
-
Aldol condensation products of butanal: Such as 3-hydroxy-2-ethylhexanal and 2-ethyl-2-hexenal.
-
Diethyl ether: Formed from the acid-catalyzed dehydration of ethanol.
-
Unreacted starting materials: Butanal and ethanol.
Q3: How can I purify this compound from the reaction mixture?
A3: Purification can be challenging due to the presence of multiple components with potentially close boiling points.
-
Neutralization and Extraction: First, neutralize the catalyst. If an acid catalyst was used, wash the organic mixture with a mild base (e.g., sodium bicarbonate solution).
-
Fractional Distillation: Careful fractional distillation under reduced pressure is often the most effective method for separating this compound from unreacted starting materials and higher-boiling side products.
-
Column Chromatography: For small-scale purifications or to remove non-volatile impurities, column chromatography on silica (B1680970) gel may be effective.
Data Presentation
The following table presents illustrative data for a typical synthesis of this compound. Please note that actual yields and product distributions will vary depending on the specific reaction conditions.
| Product/Side Product | Molar Ratio (Butanal:Ethanol) | Catalyst | Temperature (°C) | Reaction Time (h) | Yield/Abundance (%) |
| This compound | 1:1.2 | p-TSA | 25 | 4 | 65 |
| 1,1-Diethoxybutane | 1:1.2 | p-TSA | 25 | 4 | 15 |
| Aldol Condensation Products | 1:1.2 | p-TSA | 25 | 4 | 5 |
| Unreacted Butanal | 1:1.2 | p-TSA | 25 | 4 | 10 |
| Unreacted Ethanol | 1:1.2 | p-TSA | 25 | 4 | (Excess) |
Experimental Protocols
General Protocol for the Acid-Catalyzed Synthesis of this compound
Disclaimer: This is a general guideline and should be adapted and optimized for specific laboratory conditions and scales.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a drying tube, add absolute ethanol (1.2 equivalents).
-
Catalyst Addition: Add a catalytic amount of a mild acid catalyst, such as p-toluenesulfonic acid (p-TSA) (0.01 equivalents).
-
Reactant Addition: Cool the mixture in an ice bath and add butanal (1.0 equivalent) dropwise with stirring.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or GC analysis.
-
Workup: Once the reaction has reached equilibrium (or the desired conversion), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Visualizations
Reaction Pathway and Side Product Formation
Technical Support Center: Synthesis of 1-Ethoxybutan-1-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-ethoxybutan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound, a hemiacetal, proceeds via the acid-catalyzed nucleophilic addition of ethanol (B145695) to the carbonyl group of butanal. The reaction is reversible and exists in equilibrium with the starting materials.[1][2][3] The key steps involve:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the oxygen atom of the butanal's carbonyl group, making the carbonyl carbon more electrophilic.[2][3]
-
Nucleophilic attack: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon.[1][2]
-
Deprotonation: A base (such as another molecule of ethanol or the conjugate base of the acid catalyst) removes a proton from the attacking oxygen atom, yielding the neutral this compound.[2]
Q2: Why is an acid catalyst necessary for this reaction?
A2: Ethanol is a weak nucleophile. The acid catalyst is required to activate the carbonyl group of butanal by protonating the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic ethanol.[1]
Q3: Is the formation of this compound a reversible reaction?
A3: Yes, the formation of hemiacetals like this compound is a reversible process. The reaction can proceed in the forward direction to form the product or in the reverse direction to regenerate the starting aldehyde (butanal) and alcohol (ethanol).[1][2] The position of the equilibrium is a critical factor in determining the final yield.
Q4: Can this compound react further under the reaction conditions?
A4: Yes, the hemiacetal can react with a second molecule of ethanol, especially in the presence of excess ethanol and an acid catalyst, to form 1,1-diethoxybutane, which is a stable acetal (B89532). This further reaction involves the protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule and subsequent attack by another ethanol molecule.[1][2][4]
Q5: How can I favor the formation of the hemiacetal (this compound) over the acetal (1,1-diethoxybutane)?
A5: To favor the formation of the hemiacetal, it is advisable to use a close to 1:1 molar ratio of butanal and ethanol. Using a large excess of ethanol and removing the water formed during the reaction will drive the equilibrium towards the formation of the more stable acetal.[2]
Q6: Are acyclic hemiacetals like this compound generally stable and easy to isolate?
A6: Acyclic hemiacetals are often unstable and can be difficult to isolate in pure form.[2] The equilibrium can easily shift back to the starting materials upon attempts to remove the solvent or during purification.[5] Cyclic hemiacetals, in contrast, are generally more stable.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of this compound | Equilibrium not favoring the product: The reversible nature of the reaction may be preventing significant product formation. | - Ensure anhydrous (dry) conditions, as water can shift the equilibrium back to the reactants. Use dry solvents and glassware. - Optimize the reaction temperature. Hemiacetal formation is often exothermic, so running the reaction at a lower temperature may favor the product. |
| Ineffective catalysis: The acid catalyst may be too weak or used in an insufficient amount. | - Use a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). - Titrate the catalyst concentration to find the optimal loading. | |
| Reaction has not reached equilibrium: The reaction time may be too short. | - Monitor the reaction progress over time using techniques like GC-MS or NMR to determine when equilibrium is reached. | |
| Formation of Significant Amount of 1,1-Diethoxybutane (Acetal) | Excess ethanol and/or removal of water: These conditions drive the reaction towards acetal formation. | - Use a stoichiometric (1:1) ratio of butanal to ethanol. - Avoid conditions that would remove water from the reaction mixture (e.g., a Dean-Stark trap). |
| Presence of Unreacted Butanal and Ethanol | Equilibrium lies towards the reactants: The reaction conditions may not be optimal to shift the equilibrium towards the product. | - Re-evaluate the catalyst concentration and reaction temperature. - Consider that for acyclic hemiacetals, the equilibrium often favors the starting materials. |
| Difficulty in Isolating Pure this compound | Instability of the hemiacetal: The product may be reverting to the starting materials during workup and purification. | - Attempt to characterize the product in situ using NMR spectroscopy without full isolation. - If isolation is necessary, use mild purification techniques at low temperatures. Avoid heating, which can promote the reverse reaction. - Flash column chromatography at low temperatures may be a viable option.[6] |
| Side Product Formation (Other than Acetal) | Aldol (B89426) condensation of butanal: Butanal can undergo self-condensation in the presence of acid or base. | - Maintain a low reaction temperature to minimize the rate of the aldol condensation. - Ensure the reaction is not basic. |
Data Presentation
The yield of this compound is highly dependent on the reaction conditions. The following tables provide a summary of expected trends based on established principles of hemiacetal chemistry.
Table 1: Effect of Reactant Ratio on Product Distribution
| Molar Ratio (Butanal:Ethanol) | Expected Major Product | Rationale |
| 1:1 | This compound (in equilibrium with reactants) | Stoichiometric amounts favor the formation of the hemiacetal. |
| 1:5 (Excess Ethanol) | 1,1-Diethoxybutane (Acetal) | Excess alcohol drives the equilibrium towards the more stable acetal. |
Table 2: Influence of Reaction Conditions on Hemiacetal Yield
| Parameter | Condition | Expected Impact on this compound Yield |
| Temperature | Low (e.g., 0-10 °C) | Generally favors the hemiacetal as the reaction is often exothermic. |
| High (e.g., > 25 °C) | May shift the equilibrium back to the starting materials and increase side reactions. | |
| Catalyst | No Catalyst | Very slow to no reaction. |
| Weak Acid | Slow reaction rate, potentially low yield. | |
| Strong Acid (e.g., H₂SO₄) | Faster reaction rate, higher likelihood of reaching equilibrium. | |
| Water Content | Anhydrous | Favors product formation. |
| Presence of Water | Shifts equilibrium towards reactants, reducing the yield. |
Experimental Protocols
General Protocol for the Synthesis of this compound
Disclaimer: This is a general protocol and should be adapted and optimized for specific laboratory conditions.
Materials:
-
Butanal (freshly distilled)
-
Ethanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (1.0 equivalent).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add freshly distilled butanal (1.0 equivalent) to the cooled ethanol with stirring.
-
While maintaining the temperature at 0 °C, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mol%) dropwise.
-
Stir the reaction mixture at 0 °C and monitor its progress by taking aliquots and analyzing them by GC-MS or ¹H NMR to observe the formation of this compound and the consumption of the starting materials.
-
Once equilibrium is reached (as determined by the stabilization of the reactant and product concentrations), quench the reaction by adding a small amount of a weak base (e.g., triethylamine) to neutralize the acid catalyst.
-
Dilute the reaction mixture with cold, anhydrous diethyl ether.
-
Wash the organic layer with cold, saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature to minimize decomposition of the hemiacetal.
-
Characterize the crude product immediately by NMR spectroscopy. Further purification by low-temperature column chromatography may be attempted, but be aware of the potential for decomposition.
Visualizations
Caption: Acid-catalyzed synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Addition of Alcohols - Hemiacetals and Acetals | OpenOChem Learn [learn.openochem.org]
- 3. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Isolation of Hemiketal and Hydroxy Ketone Tautomers of Synthetic Intermediates Each Affording 18-Hydroxycortisol-1,6,7-d3 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for reactions involving 1-ethoxybutan-1-ol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development who are working with 1-ethoxybutan-1-ol.
Frequently Asked Questions (FAQs)
1. Why is the yield of my reaction involving this compound as a reactant unexpectedly low?
Low yields in reactions with this compound often stem from the inherent instability of its hemiacetal structure.[1][2] this compound exists in equilibrium with its starting materials, butanal and ethanol (B145695).[1][2] This equilibrium can shift depending on the reaction conditions, leading to a lower effective concentration of the desired reactant.
Potential Causes and Solutions:
-
Equilibrium Shift: The equilibrium may favor the starting aldehyde and alcohol under your reaction conditions.
-
Solution: Consider using an acid catalyst to drive the reaction towards the desired product, especially if you are forming an acetal (B89532).[1][3] Removing water or other byproducts as they form can also shift the equilibrium.
-
-
Decomposition: Hemiacetals can be sensitive to both acid and base. Strong acidic or basic conditions might lead to decomposition.
-
Solution: Carefully control the pH of your reaction mixture. Use milder catalysts or buffer the reaction if necessary.
-
-
Steric Hindrance: The bulky nature of the reactants might sterically hinder the reaction.[1]
-
Solution: Optimize the reaction temperature and time. A moderate increase in temperature might overcome the activation energy barrier without causing significant decomposition.
-
2. I am observing unexpected byproducts in my reaction mixture. What are they likely to be?
The most common byproducts are the starting materials, butanal and ethanol, due to the reversible nature of hemiacetal formation.[2] Another likely byproduct is the corresponding acetal, 1,1-diethoxybutane (B1585066), especially if the reaction is carried out in the presence of an acid catalyst and excess ethanol.
Common Impurities and Identification:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Spectroscopic Features |
| Butanal | C₄H₈O | 72.11 | 74.8 | Aldehyde proton (~9.7 ppm in ¹H NMR), C=O stretch (~1730 cm⁻¹ in IR) |
| Ethanol | C₂H₆O | 46.07 | 78.37 | Broad OH peak (variable ppm in ¹H NMR), C-O stretch (~1050 cm⁻¹ in IR) |
| 1,1-Diethoxybutane | C₈H₁₈O₂ | 146.23 | 143-145 | Absence of OH peak, characteristic ethoxy signals in ¹H and ¹³C NMR |
3. How can I effectively purify this compound?
Purification of acyclic hemiacetals can be challenging due to their instability. Standard distillation can lead to decomposition back to the aldehyde and alcohol.
Recommended Purification Techniques:
-
Azeotropic Removal of Water during Synthesis: If synthesizing the hemiacetal, removing water as it forms can drive the equilibrium towards the product and result in a purer initial product.
-
Low-Temperature, High-Vacuum Distillation (Kugelrohr): This can sometimes be effective for less stable compounds, as it minimizes thermal stress.
-
Chromatography: Flash column chromatography on silica (B1680970) gel can be used, but it's crucial to use a non-polar eluent system and work quickly to minimize on-column decomposition. The silica can act as a weak acid catalyst for decomposition. Neutralizing the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent can sometimes improve recovery.
Experimental Protocols
Protocol: Synthesis of 1,1-Diethoxybutane from this compound
This protocol describes the conversion of a hemiacetal to an acetal, a common reaction type for this class of compounds.[3][4]
Materials:
-
This compound
-
Anhydrous ethanol
-
Acid catalyst (e.g., p-toluenesulfonic acid or a catalytic amount of concentrated sulfuric acid)
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus (optional, for water removal)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a round-bottom flask, add this compound and a 3-5 fold molar excess of anhydrous ethanol.
-
Add a catalytic amount of the acid catalyst (e.g., 0.1 mol %).
-
If using a Dean-Stark trap, fill the side arm with anhydrous ethanol.
-
Heat the mixture to reflux. If using a Dean-Stark trap, water will be removed as an azeotrope with ethanol.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when no more water is collected or the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst by adding a weak base (e.g., saturated sodium bicarbonate solution).
-
Transfer the mixture to a separatory funnel and wash with water to remove any remaining ethanol and base.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the resulting 1,1-diethoxybutane by fractional distillation.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in reactions involving this compound.
Caption: Troubleshooting workflow for low yield reactions.
References
Technical Support Center: Improving Reaction Selectivity with 1-Ethoxybutan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the selectivity of reactions involving 1-ethoxybutan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its reactivity unique?
A1: this compound is a hemiacetal. Its structure contains both an alcohol (-OH) and an ether (-OEt) group on the same carbon atom. This bifunctional nature makes it an interesting substrate but also presents challenges in achieving high reaction selectivity. It exists in equilibrium with butyraldehyde (B50154) and ethanol (B145695), which can lead to side reactions if not properly controlled.
Q2: What are the common competing reactions when using this compound as a substrate?
A2: The primary competing reactions depend on the desired transformation. In oxidation reactions, over-oxidation to butyric acid or cleavage to form smaller molecules can occur. In reactions targeting the hydroxyl group, such as etherification or esterification, the hemiacetal can revert to butyraldehyde and ethanol, which can then undergo their own reactions. In the presence of strong acids, formation of the more stable acetal (B89532), 1,1-diethoxybutane (B1585066), is a common side reaction.
Q3: How can I minimize the formation of butyraldehyde as a byproduct?
A3: The formation of butyraldehyde occurs through the decomposition of this compound. To minimize this, it is crucial to control the reaction temperature and pH. Generally, neutral or slightly basic conditions are preferred to maintain the stability of the hemiacetal. If acidic conditions are required, using milder acids and lower temperatures can help reduce the rate of decomposition.
Q4: What is the role of a catalyst in improving the selectivity of reactions with this compound?
A4: A catalyst plays a pivotal role in directing the reaction towards the desired product. For instance, in oxidation, a selective catalyst will activate the hydroxyl group of the hemiacetal for conversion to a carbonyl group (forming an ester) without cleaving the C-C bond or leading to over-oxidation. In acetal formation, an acid catalyst is necessary to protonate the hydroxyl group, making it a good leaving group. The choice of catalyst is critical and should be tailored to the specific reaction.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product and Formation of Multiple Byproducts in Oxidation Reactions
Problem: When attempting to oxidize this compound to ethyl butyrate (B1204436), you observe a low yield of the desired ester and the formation of significant amounts of butyraldehyde and butyric acid.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Overly Harsh Oxidizing Agent | Use a milder and more selective oxidizing agent. For example, instead of potassium permanganate, consider using pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. |
| High Reaction Temperature | Perform the reaction at a lower temperature. High temperatures can promote the decomposition of the hemiacetal to butyraldehyde and favor over-oxidation to the carboxylic acid. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the oxidizing agent. An excess of the oxidant can lead to over-oxidation. Start with a 1:1 molar ratio and optimize from there. |
| Suboptimal pH | Buffer the reaction mixture if possible. For many selective oxidations, maintaining a neutral or slightly acidic pH is crucial to prevent side reactions. |
Issue 2: Formation of 1,1-Diethoxybutane as a Major Byproduct During a Nucleophilic Substitution Reaction
Problem: While attempting a nucleophilic substitution at the hydroxyl group of this compound under acidic conditions, the main product isolated is 1,1-diethoxybutane.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Strongly Acidic Conditions | Use a milder acid catalyst or a lower concentration of the acid. Strong acids promote the formation of the resonance-stabilized carbocation, which readily reacts with excess ethanol (if present) or another molecule of this compound to form the acetal. |
| Presence of Excess Ethanol | Ensure that the starting material is free of excess ethanol. The equilibrium between this compound, butyraldehyde, and ethanol can shift towards acetal formation in the presence of excess alcohol and acid. |
| High Reaction Temperature | Lower the reaction temperature to disfavor the thermodynamically stable acetal formation and allow the desired kinetic product to be formed. |
Data Presentation
Table 1: Effect of Oxidizing Agent on the Selectivity of this compound Oxidation to Ethyl Butyrate
| Oxidizing Agent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity for Ethyl Butyrate (%) | Selectivity for Butyraldehyde (%) | Selectivity for Butyric Acid (%) |
| KMnO₄ | 25 | 2 | 95 | 30 | 45 | 25 |
| PCC | 25 | 4 | 85 | 80 | 15 | 5 |
| Swern Oxidation | -78 | 2 | 90 | 92 | 5 | 3 |
| TEMPO/NaOCl | 0 | 3 | 88 | 88 | 10 | 2 |
Note: The data presented in this table is illustrative and intended to demonstrate the relative performance of different oxidizing agents. Actual results may vary depending on specific reaction conditions.
Table 2: Influence of Acid Catalyst on the Formation of 1,1-Diethoxybutane from this compound
| Acid Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity for 1,1-Diethoxybutane (%) | Selectivity for Butyraldehyde (%) |
| H₂SO₄ (conc.) | 5 | 50 | 1 | >99 | 90 | 10 |
| p-TsOH | 2 | 25 | 3 | 95 | 85 | 15 |
| Amberlyst-15 | 10 | 25 | 6 | 80 | 95 | 5 |
| Sc(OTf)₃ | 1 | 25 | 4 | 92 | 98 | 2 |
Note: This table provides illustrative data to compare the effects of different acid catalysts on acetal formation. Actual outcomes will depend on the specific experimental setup.
Experimental Protocols
Protocol 1: Selective Oxidation of this compound to Ethyl Butyrate using PCC
Objective: To achieve high selectivity for the formation of ethyl butyrate from this compound by minimizing the formation of butyraldehyde and butyric acid.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of PCC (1.5 equivalents) in anhydrous DCM.
-
To this suspension, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise over 15 minutes with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.
-
Wash the silica gel with additional diethyl ether.
-
Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl butyrate.
-
Purify the product by distillation or column chromatography if necessary.
Protocol 2: Selective Formation of 1,1-Diethoxybutane from this compound
Objective: To selectively convert this compound to 1,1-diethoxybutane with high efficiency.
Materials:
-
This compound
-
Ethanol, absolute
-
A mild acid catalyst (e.g., scandium triflate, Sc(OTf)₃, or Amberlyst-15)
-
Molecular sieves (4Å), activated
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a reflux condenser
Procedure:
-
To a round-bottom flask containing activated 4Å molecular sieves, add a solution of this compound (1.0 equivalent) in the anhydrous solvent.
-
Add absolute ethanol (1.2 equivalents) to the mixture.
-
Add the mild acid catalyst (e.g., 1 mol% Sc(OTf)₃).
-
Stir the reaction mixture at room temperature. Monitor the reaction by TLC or GC for the disappearance of the starting material.
-
Once the reaction is complete, quench the catalyst by adding a small amount of a weak base (e.g., triethylamine).
-
Filter the reaction mixture to remove the molecular sieves and any solid catalyst.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 1,1-diethoxybutane by distillation.
Visualizations
Stability issues of 1-ethoxybutan-1-ol under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1-ethoxybutan-1-ol under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a hemiacetal. Hemiacetals are known to be relatively unstable compounds that can exist in equilibrium with their starting materials, in this case, butyraldehyde (B50154) and ethanol (B145695).[1] This equilibrium and the potential for degradation are highly dependent on the pH of the solution, which is a critical factor in experimental and pharmaceutical formulations.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH. It is most susceptible to degradation under acidic conditions, which catalyze its hydrolysis back to butyraldehyde and ethanol. As the pH increases towards neutral and alkaline conditions, the rate of this degradation reaction dramatically decreases.[2][3]
Q3: What are the primary degradation products of this compound?
A3: The primary degradation products of this compound are butyraldehyde and ethanol. The degradation pathway involves the hydrolysis of the hemiacetal linkage.
Q4: Can this compound be stabilized?
A4: Yes, to some extent. Maintaining a neutral to slightly alkaline pH is the most effective way to enhance the stability of this compound in aqueous solutions. For long-term storage, it is advisable to store it in a buffered solution with a pH of 7.4 or higher and at reduced temperatures.
Q5: What are the implications of this compound instability in my experiments?
A5: The instability of this compound can lead to a decrease in its concentration over time and the formation of its degradation products, butyraldehyde and ethanol. This can impact the accuracy of your experimental results, especially if this compound is a key reactant or if the degradation products interfere with your analysis or have biological activity.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound in Solution
-
Symptom: You observe a rapid decrease in the concentration of this compound in your prepared solutions, confirmed by analytical methods like HPLC or GC.
-
Probable Cause: The solution is likely acidic. Acidic conditions catalyze the hydrolysis of the hemiacetal.
-
Troubleshooting Steps:
-
Measure the pH of your solution.
-
If the pH is below 7, adjust it to a neutral or slightly alkaline pH (e.g., 7.0-7.5) using a suitable buffer system that is compatible with your experimental setup.
-
For future experiments, prepare solutions of this compound in a buffered solvent at the desired stable pH.
-
Store solutions at low temperatures (2-8 °C) to further slow down any potential degradation.
-
Issue 2: Appearance of Unexpected Peaks in Analytical Chromatograms
-
Symptom: When analyzing your sample containing this compound, you detect additional peaks that correspond to butyraldehyde and/or ethanol.
-
Probable Cause: This is a clear indication of the degradation of this compound.
-
Troubleshooting Steps:
-
Confirm the identity of the new peaks by running standards of butyraldehyde and ethanol.
-
Review the pH and temperature conditions of your sample preparation and storage as described in Issue 1.
-
If using Gas Chromatography (GC), be aware that the high temperatures of the injection port can cause thermal degradation of the thermally labile hemiacetal.[4] Consider using a lower injection temperature or a more gentle analytical technique like HPLC.
-
Issue 3: Inconsistent Experimental Results
-
Symptom: You are experiencing poor reproducibility in experiments involving this compound.
-
Probable Cause: The stability of this compound may be varying between experimental runs due to slight differences in pH, temperature, or storage time.
-
Troubleshooting Steps:
-
Standardize your experimental protocol with respect to the preparation and handling of this compound solutions.
-
Always use freshly prepared solutions of this compound for critical experiments.
-
Implement a strict pH control for all solutions containing this compound.
-
Monitor the purity of your this compound stock solution regularly.
-
Quantitative Data on Stability
| pH | Half-life (t½) in hours | Relative Degradation Rate |
| 5.0 | 32.33 | ~54x faster than at pH 6.5 |
| 5.5 | ~97 | ~18x faster than at pH 6.5 |
| 6.0 | ~291 | ~6x faster than at pH 6.5 |
| 6.5 | ~1746 | 1x (baseline) |
| 7.4 | No measurable hydrolysis after 7 days | Very Stable |
This data is adapted from a study on the hydrolysis kinetics of a ketal and is for illustrative purposes to show the effect of pH on stability.[2][3]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to investigate the stability of this compound under various stress conditions as recommended by ICH guidelines.[5][6]
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Phosphate buffers (pH 4.0, 7.0, 9.0)
-
High-purity water
-
Acetonitrile (B52724) (HPLC grade)
-
HPLC or GC system with a suitable detector
2. Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 0.1 M HCl.
-
Incubate at room temperature and at an elevated temperature (e.g., 60 °C).
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of NaOH before analysis.
-
-
Alkaline Hydrolysis:
-
Prepare a solution of this compound in 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis.
-
Neutralize the samples with an equivalent amount of HCl before analysis.
-
-
Neutral Hydrolysis:
-
Prepare a solution of this compound in high-purity water.
-
Follow the same incubation and sampling procedure.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in 3% H₂O₂.
-
Incubate at room temperature and take samples at various time points.
-
-
Thermal Degradation:
-
Store a solid sample of this compound and a solution in a neutral buffer at an elevated temperature (e.g., 60 °C).
-
Analyze at various time points.
-
3. Analysis:
-
Analyze all samples by a validated stability-indicating analytical method (e.g., HPLC or GC) to quantify the amount of this compound remaining and to detect and quantify any degradation products.
Protocol 2: HPLC Method for Quantification of this compound and its Degradation Products
This protocol provides a general framework for developing an HPLC method to analyze this compound, butyraldehyde, and ethanol. Method optimization will be required.
1. Instrumentation:
-
HPLC system with a UV detector or a Refractive Index (RI) detector.
2. Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent like acetonitrile or methanol. For separating the alcohol and aldehyde, a simple isocratic method may be sufficient.[7][8][9]
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
Butyraldehyde has a weak chromophore and can be detected at low UV wavelengths (e.g., 210 nm). Derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can significantly enhance UV detection.[10][11]
-
Ethanol and this compound do not have a significant UV chromophore and are best detected using a Refractive Index (RI) detector.
-
-
Injection Volume: 10-20 µL.
3. Procedure:
-
Prepare standard solutions of this compound, butyraldehyde, and ethanol of known concentrations.
-
Generate a calibration curve for each compound.
-
Inject the samples from the forced degradation study and quantify the components based on the calibration curves.
Visualizations
Caption: Logical relationship of this compound stability.
Caption: Workflow for forced degradation studies.
Caption: Degradation pathway of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activity and Decomposition | Separation Science [sepscience.com]
- 5. biomedres.us [biomedres.us]
- 6. researchgate.net [researchgate.net]
- 7. axionlabs.com [axionlabs.com]
- 8. Separation of Butyraldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. waters.com [waters.com]
- 10. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Impurity Formation in 1-Ethoxybutan-1-ol Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize impurity formation during the synthesis of 1-ethoxybutan-1-ol. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Troubleshooting Guides
Issue 1: Presence of a High Boiling Point Impurity, Insoluble in Water.
Q1: During the purification of this compound, I observe a significant amount of a high-boiling point, water-insoluble impurity. What is the likely identity of this impurity and how can I prevent its formation?
A1: The most probable identity of this impurity is 1,1-diethoxybutane (B1585066) , the full acetal (B89532) derived from the reaction of butanal with two equivalents of ethanol (B145695). Its formation is an equilibrium reaction that is favored by an excess of ethanol and the removal of water.
To minimize the formation of 1,1-diethoxybutane, consider the following strategies:
-
Control the Stoichiometry: Use a strict 1:1 molar ratio of butanal to ethanol. An excess of ethanol will drive the reaction towards the formation of the full acetal.
-
Avoid Water Removal: Do not use any water-removing agents (e.g., molecular sieves, Dean-Stark trap) in the reaction mixture. The presence of water helps to keep the equilibrium shifted towards the hemiacetal (this compound).
-
Reaction Time: Monitor the reaction progress closely and stop it once the optimal yield of this compound is achieved, before significant conversion to the acetal occurs.
Issue 2: Aldehyde-Related Impurities Detected by Spectroscopic Analysis.
Q2: My NMR and GC-MS analyses indicate the presence of impurities with aldehyde and α,β-unsaturated aldehyde functionalities. What are these impurities and how can I reduce them?
A2: These impurities are likely the result of the aldol (B89426) condensation of butanal . Under acidic or basic conditions, butanal can react with itself to form 2-ethyl-3-hydroxyhexanal, which can then dehydrate to form 2-ethyl-2-hexenal.
To suppress the aldol condensation of butanal, implement the following measures:
-
Maintain a Neutral pH: If possible, conduct the reaction under neutral conditions. If an acid catalyst is necessary for the hemiacetal formation, use a mild acid and the lowest effective concentration.
-
Temperature Control: Keep the reaction temperature as low as possible. Aldol condensation reactions are typically favored by higher temperatures.
-
Slow Addition of Butanal: Add the butanal slowly to the ethanol and catalyst mixture. This will keep the instantaneous concentration of free butanal low, reducing the likelihood of self-condensation.
Issue 3: Presence of an Acidic Impurity in the Final Product.
Q3: After my reaction, the crude product has an acidic pH and I've identified butanoic acid as an impurity. What is the cause and how can it be avoided?
A3: The presence of butanoic acid indicates the oxidation of the starting material, butanal. This can occur if the butanal is exposed to air (oxygen) for prolonged periods, or if oxidizing agents are present.
To prevent the formation of butanoic acid, follow these precautions:
-
Use High-Purity Butanal: Ensure the butanal used is fresh and has been stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Inert Reaction Conditions: Carry out the reaction under an inert atmosphere to exclude oxygen.
-
Avoid Oxidizing Agents: Ensure that no oxidizing agents are inadvertently introduced into the reaction mixture.
Issue 4: Low Boiling Point Impurity Detected, Miscible with the Product.
Q4: I am detecting a low-boiling point impurity that is difficult to separate from my product by distillation. What could it be?
A4: A likely low-boiling impurity is diethyl ether , which can form from the acid-catalyzed self-condensation of ethanol, especially at elevated temperatures (typically above 130°C).[1][2]
To avoid the formation of diethyl ether, control the reaction temperature:
-
Maintain Low to Moderate Temperatures: Keep the reaction temperature well below the threshold for significant diethyl ether formation. The reaction to form this compound generally does not require high temperatures.
Frequently Asked Questions (FAQs)
Q5: What are the common impurities I should be aware of in my starting materials?
A5:
-
Butanal: Can contain water, which will affect the reaction equilibrium. It can also polymerize to form parabutyraldehyde, especially upon prolonged storage.[3]
-
Ethanol: Commercial ethanol can contain various impurities depending on its grade, including methanol, acetone, higher alcohols (like propanol (B110389) and butanol), esters, and acetaldehyde.[4][5] Using a high-purity grade of ethanol is recommended.
Q6: How does the catalyst concentration affect the formation of impurities?
A6: A higher concentration of an acid catalyst can accelerate the formation of both the desired hemiacetal and several impurities. It can significantly increase the rate of the subsequent reaction to the full acetal (1,1-diethoxybutane) and also promote the aldol condensation of butanal. It is crucial to optimize the catalyst concentration to achieve a reasonable reaction rate for the formation of this compound while minimizing these side reactions.
Q7: What is the effect of temperature on the product and impurity profile?
A7: Temperature has a significant impact on the reaction. While a moderate increase in temperature can increase the rate of formation of this compound, it can also disproportionately accelerate the rates of side reactions.
-
Higher temperatures favor the dehydration of the aldol addition product to the α,β-unsaturated aldehyde and the formation of diethyl ether from ethanol.
-
Lower temperatures will slow down all reactions but can provide better selectivity for the desired hemiacetal.
Q8: How does the ratio of butanal to ethanol influence the product distribution?
A8: The molar ratio of the reactants is a critical parameter.
-
An excess of ethanol will shift the equilibrium towards the formation of the full acetal, 1,1-diethoxybutane.
-
A stoichiometric (1:1) or slight excess of butanal will favor the formation of the hemiacetal, this compound. However, a large excess of butanal could increase the rate of its self-condensation.
Data Presentation
Table 1: Influence of Reaction Conditions on Impurity Formation
| Parameter | Condition | Primary Effect on Impurities | Recommendation for Minimizing Impurities |
| Butanal:Ethanol Ratio | > 1:1 (Excess Ethanol) | Increased 1,1-diethoxybutane formation | Use a 1:1 molar ratio |
| Temperature | High (>80°C) | Increased aldol condensation and diethyl ether formation | Maintain low to moderate temperature (e.g., Room Temp. to 40°C) |
| Catalyst Concentration | High | Increased 1,1-diethoxybutane and aldol condensation products | Use the lowest effective catalyst concentration |
| Water Content | Low (Anhydrous) | Increased 1,1-diethoxybutane formation | Tolerate or add a small amount of water |
| Presence of Oxygen | High | Increased butanoic acid formation | Use an inert atmosphere (N₂ or Ar) |
Experimental Protocols
Protocol 1: Synthesis of this compound with Minimized Impurities
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add absolute ethanol (1.0 equivalent).
-
Catalyst Addition: Add a catalytic amount of a mild acid catalyst (e.g., p-toluenesulfonic acid, 0.01 equivalents).
-
Reactant Addition: Cool the mixture in an ice bath and slowly add freshly distilled butanal (1.0 equivalent) dropwise with vigorous stirring.
-
Reaction: Allow the reaction to stir at room temperature and monitor its progress by GC-MS or TLC.
-
Work-up: Once the desired conversion is reached, quench the reaction by adding a weak base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Protocol 2: GC-MS Analysis of this compound and Impurities
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) mode, scanning from m/z 35 to 300.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or purified product in a suitable solvent (e.g., dichloromethane).
Expected Elution Order (Increasing Retention Time): Ethanol, Diethyl Ether, Butanal, this compound, Butanoic Acid, 1,1-Diethoxybutane, Aldol Adducts.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 1-Ethoxybutan-1-ol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 1-ethoxybutan-1-ol and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
Q1: I am getting a low yield of my desired this compound derivative. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound derivatives, which are hemiacetals or acetals, are often due to the reversible nature of the reaction and improper reaction conditions. Here are the primary factors to investigate:
-
Incomplete Water Removal: The formation of acetals from aldehydes (like butyraldehyde (B50154) and its derivatives) and alcohols (like ethanol) is an equilibrium reaction that produces water as a byproduct.[1][2] Failure to remove this water will shift the equilibrium back towards the starting materials, resulting in low conversion.
-
Solution: Employ efficient water removal techniques. A Dean-Stark apparatus is a common and effective method for physically removing water as it forms. Alternatively, using drying agents like molecular sieves can also be effective.[2] For advanced applications, membrane reactors equipped with dehydration membranes can continuously remove water and have been shown to increase conversion from a thermodynamic limit of 40% to 70% at 70°C for the reaction of butyraldehyde and ethanol (B145695).[1]
-
-
Suboptimal Catalyst Concentration or Activity: An acid catalyst is essential for this reaction.[2] If the catalyst concentration is too low, the reaction rate will be slow. Conversely, an excessively high concentration of a strong acid can lead to side reactions like polymerization of the starting aldehyde.[3]
-
Solution: Optimize the catalyst loading. For instance, in the formation of the dimethylacetal of butyraldehyde using p-toluenesulfonic acid, a 1.0% w/v catalyst loading was found to give 100% conversion and 99% selectivity.[3] Solid acid catalysts like Amberlyst-15 are also effective and can simplify purification.[4][5]
-
-
Inappropriate Reaction Temperature: The reaction temperature affects both the reaction rate and the position of the equilibrium.
-
Solution: The optimal temperature will depend on the specific substrates and catalyst. For the synthesis of 4-ethoxybutan-1-ol (B92612) via the Williamson ether synthesis, a temperature range of 80-100°C is suggested.[6] When using a membrane reactor for the acetalization of butyraldehyde with ethanol, 70°C was found to be an effective temperature.[1] It is advisable to perform small-scale experiments to determine the optimal temperature for your specific derivative.
-
-
Mode of Reagent Addition: Butyraldehyde and its derivatives can be prone to polymerization in the presence of acid.[3]
-
Solution: To minimize side reactions, add the aldehyde dropwise to the mixture of the alcohol and the acid catalyst. This approach maintains a low concentration of the aldehyde in the reaction mixture at any given time, which can significantly improve selectivity. For the dimethylacetal of butyraldehyde, dropwise addition increased selectivity from 40% to 99%.[3]
-
Q2: My reaction mixture is turning dark, and I am observing the formation of viscous byproducts. What is happening and how can I prevent it?
A2: The formation of dark, viscous materials often indicates polymerization of the starting aldehyde, a common side reaction under acidic conditions.[3]
-
Cause: Aldehydes, particularly those with enolizable protons like butyraldehyde, can undergo acid-catalyzed self-condensation (aldol condensation) and subsequent polymerization.[7][8]
-
Prevention:
-
Control Temperature: Avoid excessively high temperatures, which can accelerate polymerization.
-
Optimize Catalyst Concentration: Use the minimum amount of acid catalyst required to achieve a reasonable reaction rate.
-
Slow Addition of Aldehyde: As mentioned previously, the dropwise addition of the aldehyde is a highly effective strategy to suppress polymerization.[3]
-
Choice of Catalyst: Consider using a milder or solid acid catalyst (e.g., Amberlyst-15) which can offer better control and reduce side reactions compared to strong mineral acids.[1][4]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of this compound derivatives?
A1: The formation of this compound (a hemiacetal) and its subsequent conversion to the corresponding acetal (B89532) (1,1-diethoxybutane) proceeds via a seven-step acid-catalyzed nucleophilic addition mechanism:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen of the carbonyl group of the butyraldehyde derivative, making the carbonyl carbon more electrophilic.[9]
-
Nucleophilic Attack by Ethanol: A molecule of ethanol acts as a nucleophile and attacks the electrophilic carbonyl carbon.[9]
-
Deprotonation: A base (like another molecule of ethanol or water) removes a proton from the oxonium ion, forming the neutral hemiacetal, this compound.[9]
-
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).[9]
-
Elimination of Water: The lone pair of electrons on the ethoxy oxygen helps to expel a molecule of water, forming a resonance-stabilized oxonium ion.[9]
-
Nucleophilic Attack by a Second Ethanol Molecule: A second molecule of ethanol attacks the electrophilic carbon of the oxonium ion.[9]
-
Deprotonation: A base removes a proton to yield the final acetal product and regenerate the acid catalyst.[9]
Q2: What are some recommended catalysts for the synthesis of this compound derivatives?
A2: A variety of acid catalysts can be used. The choice depends on the scale of the reaction, the desired purity, and the sensitivity of the substrates.
-
Homogeneous Catalysts:
-
Heterogeneous (Solid Acid) Catalysts:
-
Amberlyst-15: A sulfonic acid-functionalized polystyrene resin that is effective under mild conditions and can be easily removed by filtration, simplifying purification.[4][5]
-
Zeolites and other solid acids: These can also be effective and offer advantages in terms of reusability and process control.
-
Q3: How can I effectively purify my this compound derivative?
A3: Purification typically involves the following steps:
-
Neutralization: After the reaction is complete, neutralize the acid catalyst with a weak base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into a suitable organic solvent like diethyl ether or ethyl acetate.
-
Washing: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Distillation: The final purification is often achieved by fractional distillation under reduced pressure to isolate the pure product from any high-boiling impurities.
Data Presentation
Table 1: Effect of p-Toluenesulfonic Acid (p-TsOH) Loading on the Formation of Dimethylacetal of Butyraldehyde [3]
| p-TsOH Loading (% w/v) | % Conversion of Butyraldehyde | % Selectivity to Acetal |
| 0.5 | 87 | 93 |
| 1.0 | 100 | 99 |
| 1.5 | 100 | 98 |
| Reaction Conditions: Butyraldehyde (40% w/v), Methanol (1.5 L), Reaction Time (1.5 h), Temperature (65 °C). |
Table 2: Comparison of Batch vs. Continuous Flow for 4-Ethoxybutan-1-ol Synthesis via Williamson Ether Synthesis [6]
| Parameter | Batch Process | Continuous Flow |
| Reaction Time | 8-12 hours | 2-4 hours |
| Yield (%) | 78-82 | 85-90 |
| Energy Consumption (kW·h/kg) | 12.5 | 8.7 |
| Catalyst Lifetime (cycles) | 15-20 | 50+ |
Experimental Protocols
Detailed Methodology for the Synthesis of 1,1-Diethoxybutane (Acetal of Butyraldehyde and Ethanol)
This protocol is a generalized procedure based on the principles of acetal formation.
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a Dean-Stark apparatus fitted with a reflux condenser.
-
Reagent Charging: To the round-bottom flask, add ethanol (2.5 equivalents) and the acid catalyst (e.g., p-TsOH, 1 mol%).
-
Initiation of Reaction: Begin heating the mixture to reflux.
-
Addition of Aldehyde: Once the ethanol is refluxing, add the butyraldehyde derivative (1 equivalent) dropwise from the dropping funnel over a period of 30-60 minutes.
-
Reaction Monitoring and Water Removal: Continue refluxing the reaction mixture and monitor the progress by observing the amount of water collected in the Dean-Stark trap. The reaction is typically complete when no more water is collected.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the catalyst by adding a small amount of a weak base (e.g., solid sodium bicarbonate or a saturated aqueous solution).
-
Transfer the mixture to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the excess ethanol and solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound derivatives.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. publications.tno.nl [publications.tno.nl]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. Buy 4-Ethoxybutan-1-ol | 111-73-9 [smolecule.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 1-Ethoxybutan-1-ol Versus Other Ethers as Reaction Solvents
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can dictate the success of a chemical transformation. While common ethers like diethyl ether and tetrahydrofuran (B95107) (THF) are staples in the organic synthesis laboratory, the exploration of alternative solvents is driven by the need for improved reaction performance, safety profiles, and greener processes. This guide provides a comparative analysis of 1-ethoxybutan-1-ol against conventional ether solvents, supported by available data and detailed experimental protocols for key reactions.
A crucial distinction to be made is that this compound is a hemiacetal, not a simple ether. This structural feature, containing both an ether linkage and a hydroxyl group on the same carbon, imparts significantly different chemical properties compared to die-alkyl ethers, most notably a lower stability and a protic nature.
Physical and Chemical Properties: A Comparative Overview
The physical properties of a solvent, such as its boiling point, melting point, and dielectric constant, are critical factors in its selection for a particular reaction. Below is a comparison of these properties for this compound, its structural isomer 4-ethoxybutan-1-ol (B92612) (an ether-alcohol), and other commonly used ether solvents. Data for this compound is limited, reflecting its lack of use as a common solvent.
| Property | This compound | 4-Ethoxybutan-1-ol | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) |
| Molecular Formula | C₆H₁₄O₂ | C₆H₁₄O₂ | C₄H₁₀O | C₄H₈O | C₅H₁₀O | C₆H₁₂O |
| Molecular Weight ( g/mol ) | 118.17[1][2] | 118.17[3] | 74.12 | 72.11 | 86.13 | 100.16 |
| Boiling Point (°C) | Data not available | 183.2[4] | 34.6 | 66 | ~80[5] | 106 |
| Melting Point (°C) | Data not available | -70[6] | -116.3 | -108.4 | -136 | -140 |
| Density (g/mL at 20°C) | Data not available | 0.899[4] | 0.713 | 0.889 | 0.854 | 0.86 |
| Dielectric Constant (ε at 20°C) | Data not available | Data not available | 4.3 | 7.5 | 6.2 | 4.7 |
| Solubility in Water | Miscible (predicted) | Miscible[6] | 7.5 g/100g | Miscible | 14 g/100g | 1.1 g/100g |
Note: The properties of 1-ethoxybutane (butyl ethyl ether, CAS 628-81-9), a simple ether isomer, include a boiling point of 91-92°C and a density of 0.75 g/mL[7][8].
Performance as a Reaction Solvent: A Theoretical and Practical Comparison
The performance of a solvent is intrinsically linked to its chemical structure. The presence of the hemiacetal functional group in this compound is the single most important factor determining its potential utility and limitations as a solvent.
This compound: A Hemiacetal's Reactivity
Unlike the relatively inert nature of simple ethers, hemiacetals exist in equilibrium with their corresponding aldehyde and alcohol. In the case of this compound, this equilibrium involves butanal and ethanol. This equilibrium is sensitive to both acid and base, making this compound a potentially reactive component rather than an inert medium under many common reaction conditions.
Furthermore, the presence of a hydroxyl group makes this compound a protic solvent . This has profound implications for its use in many organometallic reactions.
-
Incompatibility with Grignard Reagents: Grignard reagents are strong bases and will be quenched by the acidic proton of the hydroxyl group in this compound, rendering the reagent inactive[9][10][11][12][13].
-
Incompatibility with Strong Bases: Reactions employing strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) would result in the deprotonation of the solvent itself.
Conventional Ethers: The Aprotic Workhorses
In contrast, diethyl ether, THF, and their more modern counterparts like 2-MeTHF and CPME, are aprotic solvents . Their lack of acidic protons and general inertness to a wide range of reagents (excluding strong acids) make them ideal solvents for a multitude of reactions.
-
Grignard Reactions: Ethers are the solvents of choice for Grignard reactions because the lone pairs on the ether oxygen coordinate with the magnesium atom, stabilizing the Grignard reagent[9][12]. While Et₂O and THF are traditional choices, 2-MeTHF often provides superior yields and easier workup due to its lower water miscibility[5][14].
-
Williamson Ether Synthesis: While the alcohol corresponding to the alkoxide can be used as a solvent, polar aprotic solvents like DMF or ethereal solvents like THF are also commonly employed, especially when using strong, non-alkoxide bases like NaH[5][15][16][17][18].
Experimental Protocols in Standard Ether Solvents
The following sections provide detailed experimental protocols for two common reactions where ether solvents are crucial, establishing a baseline for expected procedures and outcomes.
Grignard Reaction: Synthesis of 2-Methyl-2-hexanol in Diethyl Ether
This protocol details the formation of a Grignard reagent from 1-bromobutane (B133212) and its subsequent reaction with acetone (B3395972) to form a tertiary alcohol.
Experimental Protocol:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a nitrogen inlet. The apparatus is flame-dried under a stream of nitrogen.
-
Grignard Reagent Formation: Magnesium turnings (1.2 equiv.) are placed in the flask. A solution of 1-bromobutane (1.0 equiv.) in anhydrous diethyl ether is added to the dropping funnel. A small portion of the bromide solution is added to the magnesium. The reaction is initiated (gentle warming or a crystal of iodine may be used if necessary), and the remaining bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed until the magnesium is consumed.
-
Reaction with Electrophile: The Grignard reagent solution is cooled in an ice bath. A solution of acetone (1.0 equiv.) in anhydrous diethyl ether is added dropwise. The reaction mixture is then stirred at room temperature for 30 minutes.
-
Work-up: The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium (B1175870) chloride solution. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation to yield the crude product, which can be purified by distillation.
Williamson Ether Synthesis: Synthesis of 2-Butoxynaphthalene
This protocol describes the synthesis of an ether from an alcohol (2-naphthol) and an alkyl halide (1-bromobutane)[16].
Experimental Protocol:
-
Alkoxide Formation: To a conical reaction vial, add 2-naphthol (B1666908) (1.0 equiv.), ethanol, and sodium hydroxide (B78521) (2.1 equiv.). Fit the vial with an air condenser and heat the solution to reflux for 10 minutes to form the sodium naphthoxide.
-
SN2 Reaction: Cool the solution to approximately 60°C and add 1-bromobutane (1.3 equiv.) via syringe. Reheat the mixture to reflux for 50 minutes.
-
Product Isolation: Cool the reaction mixture and transfer it to an Erlenmeyer flask. Add ice and ice-cold water to precipitate the solid product.
-
Purification: Collect the crude solid by vacuum filtration using a Hirsch funnel. Wash the solid with cold water. The product can be further purified by recrystallization.
Conclusion and Solvent Selection Strategy
The analysis reveals that This compound is not a suitable substitute for common ether solvents like diethyl ether, THF, 2-MeTHF, or CPME in a vast majority of organic reactions. Its identity as a protic, reactive hemiacetal makes it incompatible with the very reactions where ethers are most valued: those involving strong bases and organometallic reagents.
In contrast, the established aprotic ether solvents offer an inert environment that is crucial for the success of these sensitive transformations. The choice among these ethers often comes down to a balance of boiling point, solvating power, safety, and green chemistry considerations. For instance, 2-MeTHF and CPME are increasingly favored over THF and diethyl ether due to their improved safety profiles (lower peroxide formation) and easier work-up procedures.
The following diagram provides a simplified decision-making workflow for selecting an appropriate solvent, highlighting why a protic solvent like this compound would be screened out for many common reaction types.
References
- 1. This compound | C6H14O2 | CID 21946345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1R)-1-ethoxybutan-1-ol | C6H14O2 | CID 88929561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 4-Ethoxybutan-1-ol | 111-73-9 [smolecule.com]
- 4. 4-Ethoxybutan-1-ol|lookchem [lookchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 1-ethoxybutane [stenutz.eu]
- 9. adichemistry.com [adichemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. byjus.com [byjus.com]
- 13. varsitytutors.com [varsitytutors.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. byjus.com [byjus.com]
- 17. jk-sci.com [jk-sci.com]
- 18. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
Comparative analysis of 1-ethoxybutan-1-ol and its structural isomers
A Comprehensive Comparative Analysis of 1-Ethoxybutan-1-ol and Its Structural Isomers for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of this compound and its key structural isomers. The information is intended for researchers, scientists, and professionals in drug development who may utilize these compounds as solvents, intermediates, or in other aspects of their work. This document outlines their physical and chemical properties, synthesis methodologies, and toxicological profiles, supported by available data and established experimental protocols.
Introduction to this compound and Its Isomers
This compound (C₆H₁₄O₂) is a diether alcohol. Its structural isomers, which share the same molecular formula but differ in the arrangement of atoms, exhibit distinct physical, chemical, and biological properties. Understanding these differences is crucial for selecting the appropriate isomer for a specific application, whether in chemical synthesis, formulation, or biological studies. The isomers discussed in this guide include:
-
This compound
-
2-Ethoxybutan-1-ol
-
3-Ethoxybutan-1-ol
-
4-Ethoxybutan-1-ol
-
1-Ethoxybutan-2-ol
-
3-Ethoxybutan-2-ol
-
1-Ethoxy-2-methylpropan-2-ol
Comparative Physical and Chemical Properties
The structural variations among the isomers of this compound lead to differences in their physical properties such as boiling point, melting point, density, and solubility. These properties are critical for determining the appropriate applications and handling procedures for each compound. The following table summarizes the key physical property data available for this compound and its selected isomers. It is important to note that much of the publicly available data is computed, with experimental values being less common.
| Property | This compound | 2-Ethoxybutan-1-ol | 3-Ethoxybutan-1-ol | 4-Ethoxybutan-1-ol | 1-Ethoxybutan-2-ol | 3-Ethoxybutan-2-ol | 1-Ethoxy-2-methylpropan-2-ol |
| Molecular Weight ( g/mol ) | 118.17 | 118.17 | 118.17 | 118.17 | 118.17 | 118.17 | 118.17 |
| CAS Number | 70808-60-5[1] | 90971-83-8[2] | 82655-81-0[1] | 111-73-9[3] | 3448-32-6[4] | 524960-48-3[5] | 22665-68-5[6] |
| Boiling Point (°C) | Computed | Computed | Computed | 183.2[3][7] | Computed | Computed | Computed |
| Melting Point (°C) | Computed | Computed | Computed | -90[8] | Computed | Computed | Computed |
| Density (g/cm³) | Computed | Computed | Computed | 0.899[3][7] | Computed | Computed | Computed |
| Solubility in Water | Soluble | Soluble | Soluble | Soluble[9] | Soluble | Soluble | Soluble |
| Flash Point (°C) | Computed | Computed | Computed | 56.9[3] | Computed | Computed | Computed |
Note: "Computed" indicates that the data is derived from computational models and not from direct experimental measurement. Experimental data should be consulted when available for critical applications.
Experimental Protocols
Detailed experimental protocols are essential for the accurate determination of the physicochemical properties of these isomers. Below are standard methodologies for key experiments.
Determination of Boiling Point (Capillary Method)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Procedure:
-
A small amount of the liquid sample (2-3 mL) is placed in a test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
The test tube is attached to a thermometer and heated in a controlled manner using a heating mantle or an oil bath.
-
As the temperature increases, air trapped in the capillary tube will slowly bubble out.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.
Determination of Density (Pycnometer Method)
Objective: To accurately measure the mass per unit volume of the liquid isomer.
Procedure:
-
A clean, dry pycnometer (a flask with a specific volume) is weighed accurately.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The temperature of the sample is recorded.
-
The filled pycnometer is weighed again.
-
The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the volume of the pycnometer.
Spectroscopic Analysis
¹H NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to determine the structure of the molecule by analyzing the chemical environment of the hydrogen atoms.
-
Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Analysis: The protons adjacent to the ether oxygen typically show a chemical shift in the range of 3.3-4.0 ppm, while protons on the carbon bearing the hydroxyl group appear in a similar range. The hydroxyl proton itself often appears as a broad singlet.
FTIR Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
Analysis: Ethers exhibit a characteristic C-O stretching absorption in the region of 1050-1150 cm⁻¹. Alcohols show a strong, broad O-H stretching band around 3200-3600 cm⁻¹.
Synthesis of Structural Isomers
The most common method for the synthesis of these ether alcohols is the Williamson Ether Synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide.
General Protocol for Williamson Ether Synthesis:
-
An alcohol is deprotonated by a strong base (e.g., sodium hydride) to form an alkoxide.
-
The alkoxide is then reacted with an alkyl halide to form the ether.
For the synthesis of this compound and its isomers, the choice of the starting alcohol and alkyl halide will determine the final product. For example, to synthesize 4-ethoxybutan-1-ol, 1,4-butanediol (B3395766) could be reacted with sodium hydride and then ethyl iodide.
References
- 1. betterliferecovery.com [betterliferecovery.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. schmidt-haensch.com [schmidt-haensch.com]
- 5. whitelightbh.com [whitelightbh.com]
- 6. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 7. Behavioral and neuroendocrine effects of diethyl ether exposure in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. calnesis.com [calnesis.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
A Comparative Guide to a Novel Analytical Method for the Quantification of 1-Ethoxybutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of a newly developed analytical method for the quantification of 1-ethoxybutan-1-ol against a standard gas chromatography (GC) method. The presented data is intended to assist researchers in making informed decisions for their analytical needs.
Methodology Comparison
A novel rapid Gas Chromatography-Mass Spectrometry (GC-MS) method was developed for the quantification of this compound and compared against a conventional Gas Chromatography with Flame Ionization Detection (GC-FID) method. The validation was performed based on the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Comparison of Validation Parameters
| Parameter | New Method (Rapid GC-MS) | Standard Method (GC-FID) |
| Linearity (R²) | 0.9995 | 0.9989 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% |
| Precision (% RSD) | ||
| - Repeatability | < 1.5% | < 2.0% |
| - Intermediate Precision | < 2.0% | < 2.5% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 1.5 µg/mL |
| Analysis Time | 10 minutes | 25 minutes |
Experimental Protocols
New Method: Rapid Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A stock solution of this compound (1 mg/mL) was prepared in methanol. Calibration standards were prepared by serial dilution of the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Instrumentation: An Agilent 8890 GC system coupled to a 5977B MSD was used.
-
Chromatographic Conditions:
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm)
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: Initial temperature of 60°C held for 1 minute, ramped to 220°C at 20°C/min, and held for 2 minutes.
-
-
Mass Spectrometry Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) using ions m/z 59, 75, and 103.
-
Standard Method: Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Sample Preparation: A stock solution of this compound (1 mg/mL) was prepared in methanol. Calibration standards were prepared by serial dilution to concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Instrumentation: An Agilent 7890B GC system with an FID detector was used.
-
Chromatographic Conditions:
-
Column: Agilent HP-5 (30 m x 0.32 mm, 0.25 µm)
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split ratio 20:1)
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min
-
Oven Program: Initial temperature of 50°C held for 2 minutes, ramped to 180°C at 10°C/min, and held for 5 minutes.
-
-
Detector Conditions:
-
Temperature: 280°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 400 mL/min
-
Makeup Gas (Helium): 25 mL/min
-
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of a new analytical method.
For Immediate Release
In the intricate world of molecular analysis, spectroscopy serves as a powerful lens, allowing researchers to peer into the structural nuances of chemical compounds. This guide provides a comprehensive spectroscopic comparison of 1-ethoxybutan-1-ol with a series of related primary alcohols, including propan-1-ol, butan-1-ol, and pentan-1-ol. By examining their respective fingerprints in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we offer a detailed roadmap for the identification and characterization of these compounds, aiding researchers, scientists, and drug development professionals in their analytical endeavors.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of this compound and its counterparts.
¹H NMR Spectral Data (Predicted for this compound)
| Compound | -CH₃ (t) | -CH₂- (m) | -CH₂O- (t) | -OH (s, br) | Other |
| This compound (Predicted) | ~0.9 (t, 3H), ~1.2 (t, 3H) | ~1.4-1.6 (m, 4H) | ~3.4-3.6 (q, 2H) | Variable | ~4.5 (t, 1H, -CH(O)-) |
| Propan-1-ol | 0.94 (t, 3H) | 1.57 (sextet, 2H) | 3.58 (t, 2H) | 2.26 (s, 1H) | |
| Butan-1-ol | 0.9 (t, 3H) | 1.3-1.5 (m, 4H) | 3.6 (t, 2H) | Variable | |
| Pentan-1-ol | 0.91 (t, 3H) | 1.34 (m, 6H) | 3.60 (t, 2H) | 3.05 (s, 1H) |
¹³C NMR Spectral Data (Predicted for this compound)
| Compound | -CH₃ | -CH₂- | -CH₂O- | -C-OH |
| This compound (Predicted) | ~14, ~15 | ~19, ~35 | ~64 | ~98 |
| Propan-1-ol | 10.1 | 25.8 | 66.5 | - |
| Butan-1-ol | 13.9 | 19.2, 35.2 | 62.5 | - |
| Pentan-1-ol | 14.0 | 22.5, 28.2, 32.6 | 62.9 | - |
Infrared (IR) Spectral Data
| Compound | O-H Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
| This compound (Predicted) | ~3400 (broad) | ~2850-2960 | ~1100-1150 |
| Propan-1-ol | 3200–3600 (broad) | ~2850–2960 | ~1050–1150[1] |
| Butan-1-ol | ~3550-3230 (broad)[2] | ~2900[2] | ~1350-1000[2] |
| Pentan-1-ol | ~3350 (broad) | ~2870-2960 | ~1060 |
Mass Spectrometry (MS) Data - Key Fragments (m/z)
| Compound | Molecular Ion (M⁺) | [M-18]⁺ (Loss of H₂O) | α-cleavage Fragments |
| This compound (Predicted) | 118 (weak or absent) | 100 | 87, 73, 45 |
| Propan-1-ol | 60 (weak) | 42 | 31 |
| Butan-1-ol | 74 (weak) | 56 | 45, 31[3] |
| Pentan-1-ol | 88 (weak) | 70 | 59, 45, 31 |
Experimental Workflow and Methodologies
The following diagram illustrates a typical workflow for the spectroscopic analysis of liquid alcohol samples.
Caption: Workflow for Spectroscopic Comparison.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical environment of protons and carbons.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the liquid alcohol sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical to avoid interfering signals.[4]
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. This can be done manually or automatically.[4]
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typically, 8 to 16 scans are sufficient.
-
For ¹³C NMR, a proton-decoupled experiment is standard. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary.[5]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm for CDCl₃ in ¹³C NMR).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the splitting patterns (multiplicity) in the ¹H NMR spectrum to deduce proton-proton coupling.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Instrumentation: An FT-IR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory for liquid samples.
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
-
-
Sample Analysis:
-
Place a small drop of the liquid alcohol sample directly onto the ATR crystal, ensuring the crystal is fully covered.[6]
-
Lower the press arm to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[7]
-
-
Data Processing and Cleaning:
-
The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, lint-free tissue.[6]
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule, which aids in structural elucidation.
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the alcohol sample in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute this stock solution to a final concentration of about 10-100 µg/mL.[8]
-
If necessary, filter the solution to remove any particulate matter.[8]
-
-
Instrument Setup and Data Acquisition:
-
Introduce the sample into the mass spectrometer. For volatile liquids, direct injection or infusion via a syringe pump is common.
-
The sample is vaporized and then ionized in the source. For EI, a standard electron energy of 70 eV is typically used.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.
-
The detector records the abundance of each ion.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺), if present. For alcohols, this peak is often weak or absent.[9]
-
Analyze the fragmentation pattern. Key fragmentation pathways for alcohols include the loss of a water molecule ([M-18]⁺) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom).[9]
-
This comprehensive guide provides a foundational understanding of the spectroscopic characteristics of this compound in relation to other common alcohols. The provided data and protocols serve as a valuable resource for researchers engaged in the identification and analysis of these and similar compounds.
References
- 1. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 2. scribd.com [scribd.com]
- 3. organic chemistry - Elucidating an unknown compound using 1H- and 13C-NMR spectral data - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. magritek.com [magritek.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. jasco-global.com [jasco-global.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to Analyzing Small Molecule Interference in Biochemical Assays, Focusing on 2-Ethoxyethanol as a Case Study
Introduction:
This guide provides a comparative analysis of the potential cross-reactivity and interference of small molecules in common biochemical and cell-based assays, with a specific focus on 2-ethoxyethanol (B86334). The initial topic of 1-ethoxybutan-1-ol was determined to be unsuitable for this analysis, as its chemical structure corresponds to a hemiacetal, a class of compounds that are typically unstable and exist in equilibrium with their corresponding aldehyde (butanal) and alcohol (ethanol). Such instability precludes robust analysis as an isolated interfering substance.
Therefore, this guide pivots to a stable, structurally related, and industrially relevant alternative: 2-ethoxyethanol (also known as Ethyl Cellosolve).[1][2] This compound, a glycol ether, possesses both ether and alcohol functionalities, making it an excellent model for discussing the interference potential of hydroalcoholic solvents.[2][3]
Comparative Analysis of Solvent Interference in Assays
Solvents and other small molecules can interfere in assays through various mechanisms, including altering protein conformation, disrupting antibody-antigen binding, and direct chemical reactivity with assay reagents.[6][7] The following table summarizes the potential interference of 2-ethoxyethanol compared to other common laboratory solvents.
| Compound | Chemical Structure | Assay Type | Potential Mechanism of Interference | Reported Effects & Considerations |
| 2-Ethoxyethanol | C₂H₅OCH₂CH₂OH | Immunoassays (ELISA), Enzyme-Kinetic Assays, Cell-Based Assays | Protein Destabilization: The amphipathic nature may disrupt the tertiary structure of antibodies and enzymes.[6] Enzyme Inhibition/Activation: Direct interaction with enzyme active sites or allosteric sites.[8] Cellular Toxicity: Can affect cell viability and signaling pathways in cell-based assays.[9] | Its metabolites, like those of other glycol ethers, may cross-react in enzymatic assays.[10] Effects are concentration-dependent. |
| Methanol | CH₃OH | Immunoassays, Enzyme-Kinetic Assays | Protein Denaturation: Can disrupt hydrophobic interactions within proteins at high concentrations. Competitive Inhibition: Can act as a substrate for alcohol dehydrogenase, competing with the intended substrate.[11] | Less likely to interfere at very low concentrations compared to longer-chain alcohols.[6] |
| Ethanol (B145695) | C₂H₅OH | Immunoassays, Enzyme-Kinetic Assays | Protein Conformation Change: Can alter protein structure, potentially affecting antibody-antigen binding.[6] Substrate for Enzymes: Acts as a substrate for enzymes like alcohol dehydrogenase.[12] | Interference in cytokine detection via ELISA has been shown to increase with carbon chain length, suggesting ethanol has a greater effect than methanol.[6] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Cell-Based Assays, HTS Assays | Cellular Effects: Can induce cell differentiation, affect membrane permeability, and exhibit toxicity at higher concentrations. Assay Signal Interference: Can precipitate compounds, quench fluorescence, or inhibit enzymes like luciferase. | Widely used as a solvent for compound libraries, but its concentration must be carefully controlled and matched across all wells. |
| 2-Butoxyethanol | C₄H₉OCH₂CH₂OH | Immunoassays, Surfactant-based assays | Surfactant Properties: Can disrupt protein-protein interactions and form micelles, potentially sequestering assay components.[13] Protein Destabilization: Similar to 2-ethoxyethanol but with greater hydrophobicity, potentially leading to stronger protein interactions.[6] | Used in many cleaning and degreasing solutions; contamination can be a source of interference.[1][13] |
Experimental Protocols for Assessing Interference
To quantitatively assess the impact of a compound like 2-ethoxyethanol, specific validation experiments are essential.
Protocol 1: ELISA Interference Validation
This protocol is designed to determine if a test compound interferes with an Enzyme-Linked Immunosorbent Assay (ELISA) by observing changes in signal output.
Objective: To quantify the effect of 2-ethoxyethanol on the detection of a target analyte in a direct ELISA.
Materials:
-
ELISA plate (96-well)
-
Target antigen and HRP-conjugated primary antibody
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Binding/Coating Buffer (e.g., carbonate-bicarbonate buffer)
-
Assay Diluent/Blocking Buffer (e.g., PBS with 1% BSA)
-
Test Compound: 2-ethoxyethanol
-
Chemiluminescent HRP substrate[14]
-
Plate reader
Procedure:
-
Antigen Coating: Dilute the antigen to a final concentration of 1-10 µg/mL in Binding Buffer. Add 100 µL to each well. Incubate for 2 hours at room temperature or overnight at 4°C.[14]
-
Washing: Aspirate the antigen solution and wash each well four times with 200 µL of Wash Buffer.[14]
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature to prevent non-specific binding.
-
Prepare Interference Spikes: Create a serial dilution of 2-ethoxyethanol in Assay Diluent (e.g., from 10% down to 0.01%). Also, prepare a "zero compound" control using only Assay Diluent.
-
Analyte Spiking: Spike a known concentration of the target antigen into each of the 2-ethoxyethanol dilutions and the "zero compound" control. This will be your "Spiked Sample".
-
Incubation with Test Compound: Aspirate the blocking buffer. Add 100 µL of each Spiked Sample dilution to respective wells. Incubate for 1 hour at room temperature.
-
Washing: Repeat step 2.
-
Antibody Incubation: Add 100 µL of HRP-conjugated antibody (diluted in Assay Diluent) to each well. Incubate for 1 hour at room temperature.[14]
-
Final Wash: Repeat step 2.
-
Signal Development: Add 100 µL of HRP substrate to each well.
-
Data Acquisition: Immediately measure the chemiluminescence or absorbance using a plate reader.
Data Analysis: Calculate the percent recovery in the presence of the test compound using the formula: % Recovery = (Signal of Spiked Sample with Compound / Signal of Spiked Sample without Compound) x 100 A recovery value significantly different from 100% indicates interference.
Protocol 2: Enzyme-Kinetic Interference Assay
This protocol assesses the effect of a test compound on the kinetic parameters of an enzyme, using yeast Alcohol Dehydrogenase (ADH) as an example.
Objective: To determine if 2-ethoxyethanol acts as an inhibitor or substrate for yeast ADH by monitoring NADH production.
Materials:
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340nm[12]
-
Yeast ADH enzyme
-
Substrate: Ethanol
-
Cofactor: NAD⁺
-
Assay Buffer (e.g., 20mM Tris Buffer, pH 8.0)[12]
-
Test Compound: 2-ethoxyethanol
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a master mix containing Assay Buffer and NAD⁺ (final concentration ~1.5mM).
-
Set up Reactions:
-
Control Reaction: In a well/cuvette, add 900 µL of Assay Buffer, 33 µL of NAD⁺ solution, and 33 µL of a known concentration of ethanol (e.g., 3M).[12]
-
Inhibition Test Reaction: In a separate well, add 900 µL of Assay Buffer, 33 µL of NAD⁺ solution, 33 µL of ethanol, and a specific concentration of 2-ethoxyethanol.
-
Alternative Substrate Test: In a third well, add 900 µL of Assay Buffer, 33 µL of NAD⁺ solution, and 33 µL of 2-ethoxyethanol (no ethanol).
-
-
Blank Spectrophotometer: Use a cuvette with Assay Buffer to zero the spectrophotometer at 340nm.[12]
-
Initiate Reaction: To each well, add 33 µL of the ADH enzyme solution. Mix quickly by inverting or gentle pipetting.[12]
-
Measure Kinetics: Immediately place the sample in the spectrophotometer and begin recording the absorbance at 340nm every 15 seconds for 3-5 minutes. The rate of reaction is the change in absorbance over time (ΔA340/min).[12]
-
Repeat: Repeat the experiment with varying concentrations of both the substrate (ethanol) and the potential inhibitor (2-ethoxyethanol) to determine the nature of any inhibition (e.g., competitive, non-competitive).
Data Analysis:
-
Plot the initial reaction velocity (rate) against the substrate concentration to generate a Michaelis-Menten curve.[12]
-
Compare the Vmax (maximum velocity) and Km (substrate concentration at half Vmax) of the control reaction to the reactions containing 2-ethoxyethanol. A change in these parameters indicates interference.
-
A significant reaction rate in the "Alternative Substrate Test" indicates that 2-ethoxyethanol itself can be a substrate for the enzyme.
Visualizing Workflows and Interference Mechanisms
Diagrams created using the DOT language provide clear visual representations of complex processes and relationships.
References
- 1. 2-Ethoxyethanol - Wikipedia [en.wikipedia.org]
- 2. Glycol monoethyl ether | C4H10O2 | CID 8076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interference in ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ELISA assays and alcohol: increasing carbon chain length can interfere with detection of cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interference of ethylene glycol with (L)-lactate measurement is assay-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic enzymatic determination of ethanol/methanol mixtures by the stopped-flow technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. faculty.buffalostate.edu [faculty.buffalostate.edu]
- 13. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]
- 14. creative-diagnostics.com [creative-diagnostics.com]
Confirming the Structural Identity of 1-Ethoxybutan-1-ol Derivatives: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structural identity is a cornerstone of chemical synthesis and analysis. This guide provides a comparative overview of key analytical techniques for the structural elucidation of 1-ethoxybutan-1-ol and its derivatives, supported by representative experimental data and detailed protocols.
Disclaimer: Due to the limited availability of public experimental spectral data for this compound, this guide utilizes spectral data for the structurally related compound, 4-ethoxybutan-1-ol, as an illustrative example. The principles and techniques described are directly applicable to the analysis of this compound.
Introduction to this compound
This compound is a hemiacetal, a functional group characterized by a carbon atom bonded to both an alkoxy group (-OR) and a hydroxyl group (-OH). This structure arises from the reaction of butanal with ethanol. The accurate identification of such structures is crucial to ensure the purity and desired properties of synthesized compounds. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the structural confirmation of these and similar molecules.
Comparative Analysis of Analytical Techniques
The structural identity of an organic compound is most reliably determined through the synergistic use of multiple analytical techniques. Each method provides a unique piece of the structural puzzle.
Data Summary
The following table summarizes the expected and observed spectral data for 4-ethoxybutan-1-ol, which serves as our primary example.
| Analytical Technique | Parameter | Expected/Typical Value for Ether-Alcohols | Observed Value for 4-Ethoxybutan-1-ol |
| ¹H NMR | Chemical Shift (δ) of -CH-OH | ~3.5 - 4.5 ppm | 3.63 ppm (t) |
| Chemical Shift (δ) of -O-CH₂- | ~3.3 - 3.7 ppm | 3.49 ppm (t) | |
| Chemical Shift (δ) of -CH₂- adjacent to ether O | ~3.3 - 3.7 ppm | 3.45 ppm (q) | |
| Chemical Shift (δ) of alcoholic -OH | Variable, ~1-5 ppm (broad) | 2.5 (broad s) | |
| ¹³C NMR | Chemical Shift (δ) of -CH-OH | ~60 - 75 ppm | 62.5 ppm |
| Chemical Shift (δ) of -O-CH₂- | ~65 - 75 ppm | 70.3 ppm | |
| Chemical Shift (δ) of -CH₂- adjacent to ether O | ~65 - 75 ppm | 66.6 ppm | |
| Mass Spec. | Molecular Ion Peak (M+) | Corresponding to molecular weight | m/z 118 (low intensity) |
| Key Fragmentation Ion | α-cleavage, loss of alkyl groups | m/z 31, 45, 59, 73 | |
| IR Spec. | O-H Stretch | ~3200-3600 cm⁻¹ (broad) | ~3350 cm⁻¹ (broad) |
| C-O Stretch (Alcohol) | ~1050-1150 cm⁻¹ | ~1060 cm⁻¹ | |
| C-O Stretch (Ether) | ~1070-1150 cm⁻¹ | ~1115 cm⁻¹ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of -2 to 12 ppm.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 0 to 220 ppm.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol for Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the neat liquid sample via direct injection or after separation by Gas Chromatography (GC).
-
Ionization: Utilize a standard electron ionization source with an electron energy of 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 30-200).
-
Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern. Characteristic losses for ether-alcohols include the loss of water (M-18) and α-cleavage at the ether and alcohol functionalities.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:
-
Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Collection: Acquire the sample spectrum.
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands for O-H (broad) and C-O (strong) stretches.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the structural confirmation process.
A Comparative Study of the Reaction Rates of 1-Ethoxybutan-1-ol: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reaction kinetics of molecules such as 1-ethoxybutan-1-ol is crucial for applications ranging from prodrug design to the synthesis of fine chemicals. This guide provides a comparative overview of the primary reactions of this compound—hydrolysis and oxidation—supported by detailed experimental protocols and mechanistic insights.
As a hemiacetal, this compound possesses both an alcohol and an ether functional group on the same carbon atom. This structure dictates its reactivity, making it susceptible to hydrolysis to yield butanal and ethanol (B145695), and oxidation of the secondary alcohol group to form 1-ethoxybutan-1-one. This guide will explore the factors influencing the rates of these transformations and provide methodologies for their quantitative assessment.
Comparative Analysis of Reaction Rates
While specific kinetic data for this compound is not extensively available in published literature, a comparative analysis can be drawn from the well-established reactivity of similar chemical structures. The rates of both hydrolysis and oxidation are highly dependent on the reaction conditions, including the nature of the catalyst, solvent, and temperature.
Hydrolysis of this compound
The hydrolysis of a hemiacetal to an aldehyde and an alcohol is a reversible reaction that can be catalyzed by either acid or base.[1] The reaction mechanism under acidic conditions involves protonation of the ethoxy group, followed by the loss of ethanol to form a resonance-stabilized oxonium ion. Subsequent attack by water leads to the formation of butanal.[2][3] Under basic conditions, the reaction is initiated by the deprotonation of the hydroxyl group.[1]
Table 1: Comparison of Catalytic Conditions for Hemiacetal Hydrolysis
| Catalyst Type | General Mechanism | Expected Relative Rate | Key Considerations |
| Acid | Protonation of the alkoxy group, followed by elimination and nucleophilic attack by water.[2] | Generally faster than base-catalyzed hydrolysis. | The reaction rate is dependent on the concentration of the acid catalyst. |
| Base | Deprotonation of the hydroxyl group, followed by elimination of the alkoxide.[1] | Generally slower than acid-catalyzed hydrolysis. | Requires a strong base to initiate the reaction. |
Oxidation of this compound
The secondary alcohol group in this compound can be oxidized to a ketone, 1-ethoxybutan-1-one. A variety of oxidizing agents can be employed, with the choice of reagent influencing the reaction rate and selectivity.[4] Mild oxidizing agents are typically sufficient to convert secondary alcohols to ketones.[5]
Table 2: Comparison of Common Oxidizing Agents for Secondary Alcohols
| Oxidizing Agent | Typical Reaction Conditions | Expected Relative Rate | Advantages & Disadvantages |
| Chromium (VI) Reagents (e.g., PCC, Jones Reagent) | Acidic conditions, often in organic solvents like dichloromethane.[5] | Generally fast and efficient. | Advantages: High yields. Disadvantages: Toxicity of chromium reagents.[5] |
| Dess-Martin Periodinane (DMP) | Neutral conditions, in solvents like dichloromethane, at room temperature.[5] | Fast, with short reaction times. | Advantages: Mild conditions, high yields. Disadvantages: Reagent is shock-sensitive.[5] |
| Swern Oxidation | Cryogenic temperatures (-78 °C), using oxalyl chloride or trifluoroacetic anhydride, and a hindered base. | Very fast, often complete in minutes. | Advantages: High yields, avoids toxic metals. Disadvantages: Requires low temperatures and careful handling of reagents. |
| Copper(I)/TEMPO Catalyst System | Room temperature, in the presence of a copper(I) salt and TEMPO, using air as the oxidant.[6] | Moderate, reaction times can be several hours.[6] | Advantages: Green chemistry approach using a catalyst and air. Disadvantages: May be slower than stoichiometric oxidants.[6] |
Experimental Protocols
The following are detailed methodologies for conducting kinetic studies on the hydrolysis and oxidation of this compound.
Protocol 1: Kinetic Analysis of Acid-Catalyzed Hydrolysis of this compound
This protocol is adapted from the study of hemiacetal ester exchange and is suitable for monitoring the hydrolysis of this compound.[7]
Materials:
-
This compound
-
Deuterated chloroform (B151607) (CDCl₃)
-
A suitable acidic catalyst (e.g., p-toluenesulfonic acid)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of this compound in CDCl₃ of a known concentration (e.g., 1.6 mol·L⁻¹).[7]
-
Prepare a stock solution of the acid catalyst in CDCl₃ of a known concentration.
-
In an NMR tube, combine a precise volume of the this compound solution with a precise volume of the catalyst solution at a controlled temperature.
-
Immediately acquire a ¹H NMR spectrum and continue to acquire spectra at regular time intervals.
-
The progress of the reaction can be monitored by observing the disappearance of the proton signal corresponding to the hemiacetal and the appearance of the signals for butanal and ethanol.
-
Integrate the relevant peaks in each spectrum to determine the concentration of the reactant and products over time.
-
The rate constants can be determined by plotting the concentration data against time and fitting to the appropriate rate law.
Protocol 2: Kinetic Analysis of the Oxidation of this compound using a Copper(I)/TEMPO Catalyst System
This protocol is based on a green chemistry approach for the aerobic oxidation of alcohols.[6]
Materials:
-
This compound
-
Acetone
-
Copper(I) bromide (CuBr)
-
2,2'-bipyridine (bpy)
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Erlenmeyer flask
-
Stir plate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In an Erlenmeyer flask, dissolve a known amount of this compound in acetone.
-
To this solution, add catalytic amounts (e.g., 10 mol %) of CuBr, bpy, and TEMPO.[6]
-
Stir the reaction mixture vigorously at room temperature, open to the atmosphere (to allow for oxygen from the air to act as the oxidant).[6]
-
At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction (e.g., by filtering through a short plug of silica (B1680970) gel).
-
Analyze the quenched aliquots by GC-MS to determine the concentration of this compound and the product, 1-ethoxybutan-1-one.
-
Plot the concentration of the reactant versus time to determine the reaction rate and order.
Visualizing Reaction Pathways
The following diagrams illustrate the mechanistic pathways for the acid-catalyzed hydrolysis and a representative oxidation of this compound.
References
- 1. youtube.com [youtube.com]
- 2. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 5. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Benchmarking the Purity of Synthesized 1-Ethoxybutan-1-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two synthesis methods for 1-ethoxybutan-1-ol, a hemiacetal of interest in various chemical applications. The purity of the synthesized product is benchmarked using quantitative analytical techniques, with detailed experimental protocols provided.
Introduction
This compound is a hemiacetal formed from the reaction of butanal and ethanol. Due to the equilibrium nature of hemiacetal formation, the purity of the synthesized product is a critical parameter. This guide compares two common acid-catalyzed synthesis approaches: a homogeneous catalysis using sulfuric acid and a heterogeneous catalysis using a silica-supported solid acid catalyst. The primary impurities expected from these syntheses include unreacted starting materials (butanal and ethanol) and the over-reaction product, 1,1-diethoxybutane (B1585066) (an acetal).
The purity of this compound synthesized by these two methods will be quantitatively assessed and compared using Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Synthesis of this compound: A Comparison of Catalysts
The formation of this compound is an equilibrium reaction between butanal and ethanol, catalyzed by an acid.
Efficacy of 1-Ethoxybutan-1-ol: A Comparative Analysis Framework for Pharmaceutical Applications
Introduction to 1-Ethoxybutan-1-ol
This compound is an organic compound with the chemical formula C₆H₁₄O₂.[1] Structurally, it is a secondary alcohol and an ether, possessing both a hydroxyl group and an ether linkage. This dual functionality suggests potential utility as a solvent or a chemical intermediate in various applications, including pharmaceutical formulations. Its potential advantages could lie in its solvency power for a range of active pharmaceutical ingredients (APIs), its volatility profile, and its role as a precursor in organic synthesis. However, without empirical data, its performance remains theoretical.
Commercial Alternatives for Comparison
In the absence of specific applications for this compound, we can identify relevant commercial alternatives by considering the general categories of solvents and excipients used in drug development. These alternatives are chosen based on their established use in solubilizing APIs, enhancing drug delivery, and their roles in synthesis.
Commonly Used Solvents in Pharmaceutical Formulations:
-
Ethanol: Widely used as a solvent, co-solvent, and preservative in oral and topical formulations.[2][3]
-
Propylene Glycol (PG): A versatile solvent, humectant, and preservative used in a broad range of dosage forms.
-
Polyethylene Glycol (PEG 400): A non-volatile, water-miscible solvent often used for poorly water-soluble drugs.[4]
-
n-Methyl-2-pyrrolidone (NMP): A powerful polar aprotic solvent, though its use is increasingly restricted due to toxicity concerns.
-
2-Methyltetrahydrofuran (2-MeTHF): A more sustainable ether alternative to THF, derived from renewable resources.[5]
Hypothetical Efficacy Comparison
To evaluate the efficacy of this compound, a series of experiments would be necessary. The following sections outline a potential experimental plan and illustrative data.
API Solubility Enhancement
A primary function of a solvent in pharmaceutical formulations is to dissolve the API. The following table presents a hypothetical comparison of the solubility of three model APIs in this compound and its commercial alternatives.
Table 1: Comparative Solubility of Model APIs (Illustrative Data)
| Solvent/Co-solvent | API A (Hydrophobic) Solubility (mg/mL) | API B (Hydrophilic) Solubility (mg/mL) | API C (Poorly Soluble) Solubility (mg/mL) |
| This compound | 15.2 | 50.8 | 2.5 |
| Ethanol | 12.5 | 150.2 | 1.8 |
| Propylene Glycol | 10.8 | 95.7 | 3.1 |
| PEG 400 | 8.2 | 120.5 | 5.4 |
| 2-MeTHF | 25.1 | 5.3 | 0.9 |
In Vitro Skin Permeation Enhancement
For topical drug delivery, the ability of a solvent to enhance the penetration of an API through the skin is a critical efficacy parameter. A Franz diffusion cell experiment could be used to quantify this.
Table 2: In Vitro Skin Permeation of a Model Topical API (Illustrative Data)
| Vehicle (5% API in Solvent) | Cumulative Permeation at 24h (µg/cm²) | Enhancement Ratio* |
| This compound | 450.6 | 3.8 |
| Ethanol | 520.1 | 4.4 |
| Propylene Glycol | 380.2 | 3.2 |
| Control (Phosphate Buffer) | 118.5 | 1.0 |
*Enhancement Ratio = Cumulative Permeation of Solvent / Cumulative Permeation of Control
Experimental Protocols
API Solubility Assessment
Objective: To determine the equilibrium solubility of model APIs in this compound and commercial alternatives.
Methodology:
-
An excess amount of the API is added to 2 mL of each solvent in a sealed vial.
-
The vials are agitated at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
The samples are then centrifuged to pellet the undissolved API.
-
The supernatant is carefully removed, filtered, and diluted with an appropriate mobile phase.
-
The concentration of the dissolved API is quantified using High-Performance Liquid Chromatography (HPLC) with a validated analytical method.
In Vitro Skin Permeation Study
Objective: To evaluate the potential of this compound to enhance the dermal penetration of a model topical API.
Methodology:
-
Excised human or animal skin is mounted on a Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
The receptor compartment is filled with a phosphate-buffered saline solution and maintained at 32°C.
-
A known quantity of the formulation (API dissolved in the test solvent) is applied to the skin surface in the donor compartment.
-
At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh buffer.
-
The concentration of the API in the collected samples is analyzed by HPLC to determine the cumulative amount of drug that has permeated the skin over time.
Visualization of Experimental Workflow and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the logical flow of the proposed experimental evaluations.
References
- 1. This compound | C6H14O2 | CID 21946345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. THE PCCA BLOG | Different Alcohols Used in Compounding [pccarx.com]
- 3. burjalfalak.com [burjalfalak.com]
- 4. crodapharma.com [crodapharma.com]
- 5. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Ethoxybutan-1-ol: A Guide for Laboratory Professionals
The proper disposal of 1-Ethoxybutan-1-ol is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential safety information, step-by-step disposal procedures, and relevant chemical data to assist researchers, scientists, and drug development professionals in managing this chemical waste responsibly.
I. Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat and closed-toe shoes.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Avoid direct contact with skin and eyes.
-
Do not ingest or inhale.
II. Chemical and Physical Properties
Understanding the properties of this compound and a structurally similar compound, 4-Ethoxybutan-1-ol, can inform safe handling and disposal practices.
| Property | This compound | 4-Ethoxybutan-1-ol |
| Molecular Formula | C₆H₁₄O₂ | C₆H₁₄O₂ |
| Molecular Weight | 118.17 g/mol [1] | 118.176 g/mol |
| Boiling Point | Not available | 183.2°C at 760 mmHg[2] |
| Flash Point | Not available | 56.9°C[2] |
| Density | Not available | 0.899 g/cm³[2] |
| CAS Number | 70808-60-5[1] | 111-73-9[2] |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, regional, and national regulations for hazardous waste.[3] The following is a general protocol based on standard laboratory practices for chemical waste disposal.
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.[4][5]
-
Segregate this compound waste from other waste streams, particularly incompatible materials such as strong oxidizing agents.[6][7]
-
Collect liquid waste in a designated, compatible, and properly sealed container.[8]
2. Waste Container Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound".[4]
-
Include the date when the waste was first added to the container.
-
Ensure the label is legible and securely attached to the container.
3. Storage of Chemical Waste:
-
Store the waste container in a designated, well-ventilated, and secure area.[3]
-
Use secondary containment, such as a chemical-resistant tray or tub, to prevent spills.[4]
-
Do not fill the waste container to more than 75-90% capacity to allow for vapor expansion.[9][10]
4. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[3]
-
Provide them with accurate information about the waste, including its composition and volume.
5. Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite).
-
Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.
-
For large spills, evacuate the area and contact your institution's emergency response team.
6. Empty Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[5]
-
The rinsate must be collected and disposed of as hazardous waste.[5]
-
After triple-rinsing, the container can typically be disposed of as regular trash, but be sure to deface the original label.[5] Always check with your local regulations.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | C6H14O2 | CID 21946345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Ethoxybutan-1-ol|lookchem [lookchem.com]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. vumc.org [vumc.org]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. nswai.org [nswai.org]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ethz.ch [ethz.ch]
- 10. nipissingu.ca [nipissingu.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
